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NBD-Fructose

Cat. No.: B594224
M. Wt: 342.26 g/mol
InChI Key: PYUWRKIMILVYHE-GGZOMVNGSA-N
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Description

NBD-Fructose is a fluorescent derivative of fructose that is formed by coupling NBD-chloride with the amine group of amino fructose. It has been used to monitor fructose uptake by the GLUT5 transporter in MCF-7, MDA-MB-435, and MDA-MB-231 human breast cancer cells. This compound displays excitation/emission maxima of 472/538 nm, respectively.>This compound is a fluorescently labeled fructose derivative that is used to monitor fructose uptake in normal and cancerous cells via fluorescence microscopy. It specifically accumulates in cells bearing GLUT5, a sugar transporter responsible for fructose transfer across cell membranes. Breast cancer cells are known to overexpress GLUT5 and high dietary fructose has been suggested to play a role in cancer metabolism and metabolic syndrome. Thus, this compound is a potentially useful tool for studying GLUT5 transport activity in certain cancer and metabolic conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O8 B594224 NBD-Fructose

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,8,11-13,17,19-21H,3-4H2/t8-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUWRKIMILVYHE-GGZOMVNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NBD-Fructose: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-deoxy-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose (NBD-Fructose), a fluorescent analog of fructose. This document details its fundamental principles, synthesis, and key applications in cellular and molecular research, with a focus on its utility in studying fructose transport and metabolism.

Core Principles of this compound

This compound is a synthetic molecule created by covalently linking a fructose moiety to a fluorescent dye, 7-nitrobenz-2-oxa-1,3-diazole (NBD).[1][2][3] This conjugation imparts fluorescent properties to the fructose molecule, allowing for its visualization and tracking within biological systems.[1]

Chemical Structure and Properties:

This compound is formed by coupling NBD-chloride with the amine group of an amino fructose derivative.[1][3] The NBD group itself is non-fluorescent but becomes highly fluorescent upon conjugation with the amino group of the fructose derivative.[1] This property is crucial for its application as a fluorescent probe.

Mechanism of Cellular Uptake:

This compound is primarily transported into cells via facilitative glucose transporters (GLUTs), with a notable specificity for the fructose transporter GLUT5.[1] Many cancer cell types exhibit an overexpression of GLUT5, making this compound a valuable tool for studying fructose uptake in these cells and for differentiating them from normal cells which typically have lower GLUT5 expression.[1][4] While GLUT5 is the principal transporter, other GLUTs such as GLUT2, GLUT7, GLUT9, and GLUT12 can also transport fructose, albeit with lower affinity.[1] The specificity of this compound for GLUT5 is influenced by the nature of the fluorescent tag; larger fluorophores can lead to uptake that is independent of GLUT5.[1]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number940961-04-6[2][5]
Molecular FormulaC₁₂H₁₄N₄O₈[2][5]
Molecular Weight342.3 g/mol [2][5]
Solubility30 mg/mL in PBS (pH 7.2) and Water[5]

Table 2: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~472 nm[1][2][3]
Emission Maximum (λem)~538 nm[1][2][3]
Quantum YieldNot explicitly reported in the reviewed literature.
Molar Extinction CoefficientNot explicitly reported in the reviewed literature.

Table 3: Biological Activity and Specificity

ParameterValueCell Line/SystemReference
Primary TransporterGLUT5Various cancer cell lines[1]
IC₅₀ of D-fructose vs. 6-NBDF uptake1.7 MEMT6 murine breast cancer cells[6]
Kᵢ of NBDM (a similar NBD-sugar analog)2.3–2.7 mMHuman MCF7 breast cancer cells[7]
Kₘ of D-[¹⁴C]fructose for GLUT511–15 mMGLUT5-expressing oocytes and membrane vesicles[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Synthesis of 1-NBDF (this compound)

This protocol is adapted from Levi et al., 2007.[4]

Materials:

  • 1-amino-1-deoxy-D-fructose

  • 4-chloro-7-nitrobenzofurazan (NBD chloride)

  • 0.3 M Sodium bicarbonate (NaHCO₃) solution

  • Methanol

  • Water

  • Reverse-phase high-performance liquid chromatography (HPLC) system

Procedure:

  • Dissolve 10 mg of amino fructose in 200 µL of 0.3 M NaHCO₃.

  • Add the amino fructose solution to a solution of 10 mg of NBD chloride in 400 µL of methanol.

  • Stir the mixture at room temperature for 20 hours.

  • Remove the solvents in vacuo.

  • Add 400 µL of water to the residue and remove the precipitate by centrifugation.

  • Purify the filtrate using a reverse-phase semi-preparative HPLC column.

    • Column: Zorbax SB (C18, 9.4 mm × 250 mm)

    • Mobile Phase: 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile (CH₃CN).

    • Gradient: Start at 5% CH₃CN and end at 80% CH₃CN at 42 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 218 nm and 475 nm.

Note: The synthesis is known to have a low yield, typically around 5%.[4] The HPLC chromatogram may show two peaks corresponding to different isomers of 1-NBDF, which can be combined for uptake studies.[4]

Cellular Uptake Assay using Fluorescence Microscopy

This protocol is a general guide based on methodologies described in the literature.[4]

Materials:

  • Cells of interest (e.g., MCF-7, MDA-MB-435 breast cancer cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets (e.g., eGFP filter set: excitation 450/490 nm, emission 515/565 nm)[4]

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Cell Fasting (Optional but Recommended): To enhance uptake, aspirate the culture medium and wash the cells with PBS. Then, incubate the cells in a glucose-free medium for a defined period (e.g., 30-60 minutes).

  • This compound Incubation: Dilute the this compound stock solution in a glucose-free medium to the desired final concentration (e.g., 10 µM).[4] Remove the fasting medium and add the this compound containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for a specific time (e.g., 15-60 minutes).[4]

  • Washing: Aspirate the this compound solution and wash the cells three times with cold PBS to remove extracellular probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using both fluorescence and bright-field channels.

  • Data Analysis: Quantify the fluorescence intensity per cell or per area using image analysis software (e.g., ImageJ, CellProfiler). Background subtraction is crucial for accurate quantification.[9]

Quantitative Analysis of this compound Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of this compound uptake in a cell population.[4]

Materials:

  • Cells of interest grown in suspension or detached from culture plates

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • This compound stock solution

  • Flow cytometer equipped with a blue laser (e.g., 488 nm) and appropriate detectors (e.g., FITC or GFP channel).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest.

  • This compound Incubation: Resuspend the cells in a glucose-free medium containing the desired concentration of this compound (e.g., 3-10 µM).[4]

  • Incubation: Incubate the cells at 37°C for a specific time (e.g., 60 minutes).[4]

  • Washing: Pellet the cells by centrifugation and wash them twice with cold FACS buffer.

  • Resuspension: Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Record the fluorescence signal in the appropriate channel (e.g., FITC/GFP).

  • Data Analysis: Gate on the live cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) of the cell population. Compare the MFI of treated cells to that of control (untreated) cells.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Synthesis_of_NBD_Fructose AminoFructose 1-amino-1-deoxy-D-fructose Reaction Coupling Reaction (Basic conditions, RT, 20h) AminoFructose->Reaction NBDCl NBD-chloride NBDCl->Reaction NBDFructose 1-NBDF (this compound) Reaction->NBDFructose Purification HPLC Purification NBDFructose->Purification FinalProduct Purified this compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NBDF_out This compound GLUT5 GLUT5 Transporter NBDF_out->GLUT5 Transport NBDF_in This compound GLUT5->NBDF_in Fluorescence Fluorescence Signal NBDF_in->Fluorescence

Caption: Cellular uptake of this compound via GLUT5.

Experimental_Workflow Start Seed Cells Incubate Incubate with this compound Start->Incubate Wash Wash to Remove Extracellular Probe Incubate->Wash Analysis Analysis Wash->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy FlowCytometry Flow Cytometry Analysis->FlowCytometry DataQuant Data Quantification Microscopy->DataQuant FlowCytometry->DataQuant

References

The Fluorescent Probe NBD-Fructose: A Technical Guide to its Discovery, Synthesis, and Application in Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth guide to NBD-Fructose, a fluorescent analog of fructose instrumental in studying cellular fructose uptake and metabolism, particularly in the context of cancer research. This guide details its discovery, chemical synthesis, and application in experimental protocols, presenting quantitative data in structured tables and visualizing complex processes with diagrams.

Discovery and Significance

This compound, or 1-deoxy-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose, is a fluorescent derivative of fructose that has emerged as a valuable tool for investigating fructose transport in living cells.[1][2] Its development was driven by the need for probes to study the role of fructose metabolism in diseases, especially in cancer, where altered glucose and fructose utilization is a hallmark. The fluorescent 7-nitro-1,2,3-benzadiazole (NBD) group is conjugated to the C-1 position of fructose.[3] While NBD-chloride itself is non-fluorescent, its conjugation to the amino group of amino fructose results in a highly fluorescent molecule.[4][5] This property allows for the direct visualization and quantification of its uptake into cells using techniques like fluorescence microscopy and flow cytometry.[3]

This compound is particularly significant for its ability to be transported by the GLUT5 transporter, which is the primary transporter for fructose and is overexpressed in several types of cancer cells, including breast cancer.[1][3][5] This specificity allows researchers to distinguish fructose uptake from glucose uptake and to study the activity of GLUT5 in different cell types.[1]

Chemical Properties and Data

This compound possesses distinct chemical and spectral properties that make it suitable for cellular imaging applications. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 940961-04-6
Molecular Formula C₁₂H₁₄N₄O₈
Molecular Weight 342.27 g/mol
Excitation Maximum (Ex) ~472 nm[4][5]
Emission Maximum (Em) ~538 nm[4][5]
Appearance Orange to red solid
Solubility Soluble in water and DMSO

Chemical Synthesis of this compound

The synthesis of this compound involves the coupling of 1-amino-1-deoxy-D-fructose with 4-chloro-7-nitrobenzofurazan (NBD chloride) under basic conditions.[3][4] This reaction is a nucleophilic aromatic substitution where the amino group of the fructose derivative displaces the chloride on the NBD ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 1-amino-1-deoxy-D-fructose 1-amino-1-deoxy-D-fructose Reaction Reaction 1-amino-1-deoxy-D-fructose->Reaction NBD_chloride 4-chloro-7-nitrobenzofurazan (NBD chloride) NBD_chloride->Reaction Base Basic conditions (e.g., NaHCO3) Base->Reaction Catalyst Solvent Methanol/Water Solvent->Reaction Solvent Temp Room Temperature Temp->Reaction Condition Time ~20 hours Time->Reaction Duration NBD_Fructose This compound HCl HCl Reaction->NBD_Fructose Reaction->HCl

Chemical synthesis of this compound.
Detailed Synthesis Protocol:

The following protocol is a representative method for the synthesis of this compound:

  • Preparation of Reactants : Dissolve 1-amino-1-deoxy-D-fructose in an aqueous solution of sodium bicarbonate (e.g., 0.3 M NaHCO₃).[3] In a separate container, dissolve 4-chloro-7-nitrobenzofurazan (NBD chloride) in methanol.[3]

  • Reaction : Add the NBD chloride solution to the amino fructose solution.[1]

  • Incubation : Stir the reaction mixture at room temperature for approximately 20 hours.[1][3] The reaction is known to have a low yield, often around 5%.[3]

  • Purification : After the reaction, the solvents are removed under vacuum. The resulting residue is redissolved in water, and any precipitate is removed by centrifugation.[3] The final product is purified using reverse-phase high-performance liquid chromatography (HPLC).[3] The synthesis results in two major isomers which are typically combined for use in uptake studies.[3]

Experimental Applications: Cellular Uptake Assays

This compound is primarily used to monitor fructose uptake in living cells. Below is a detailed protocol for a typical cell-based uptake assay.

Experimental Workflow for this compound Uptake Assay:

G Cell_Culture 1. Seed cells in a multi-well plate and culture overnight Treatment 2. Treat cells with this compound (e.g., 10-100 µM) in glucose-free medium Cell_Culture->Treatment Incubation 3. Incubate for a defined period (e.g., 15-60 min) at 37°C Treatment->Incubation Washing 4. Wash cells with cold PBS to remove extracellular probe Incubation->Washing Analysis 5. Analyze cellular fluorescence Washing->Analysis Microscopy Fluorescence Microscopy (Qualitative) Analysis->Microscopy Imaging Flow_Cytometry Flow Cytometry (Quantitative) Analysis->Flow_Cytometry Quantification

Workflow for a cellular this compound uptake assay.
Detailed Protocol for Cellular Uptake Assay:

  • Cell Seeding : Seed the cells of interest (e.g., MCF-7 breast cancer cells) in a suitable culture plate (e.g., 96-well plate for quantitative analysis or chamber slides for microscopy) and allow them to adhere overnight.[6]

  • Preparation of this compound Solution : Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration (typically in the range of 10-100 µM) in glucose-free cell culture medium.[3]

  • Cell Treatment : Remove the culture medium from the cells and wash them with phosphate-buffered saline (PBS). Add the this compound containing medium to the cells.

  • Incubation : Incubate the cells at 37°C for a specific period, which can range from 10 minutes to several hours, depending on the cell type and experimental goals.[6]

  • Washing : After incubation, aspirate the this compound solution and wash the cells multiple times with cold PBS to remove any unbound probe.[3]

  • Analysis :

    • Fluorescence Microscopy : For qualitative analysis, visualize the cells directly using a fluorescence microscope equipped with filters appropriate for NBD (excitation ~472 nm, emission ~538 nm).[3]

    • Flow Cytometry : For quantitative analysis, detach the cells (e.g., using trypsin), resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.[3]

Signaling Pathway: GLUT5-Mediated Fructose Transport

This compound uptake in many cancer cell lines is primarily mediated by the GLUT5 transporter. The following diagram illustrates the simplified pathway of fructose transport via GLUT5.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fructose Fructose / this compound GLUT5 GLUT5 Transporter Facilitated Diffusion Fructose->GLUT5 Binding Fructose_in Fructose / this compound GLUT5->Fructose_in Transport Metabolism Metabolic Pathways (e.g., Glycolysis, Pentose Phosphate Pathway) Fructose_in->Metabolism

Simplified diagram of GLUT5-mediated fructose transport.

GLUT5 facilitates the transport of fructose across the cell membrane down its concentration gradient.[5][7] Once inside the cell, fructose can be metabolized through various pathways, such as glycolysis and the pentose phosphate pathway.[4] The use of this compound allows for the specific investigation of this transport mechanism, as its uptake can be inhibited by an excess of unlabeled fructose but not glucose in GLUT5-expressing cells.[8]

Conclusion

This compound is a powerful and versatile tool for studying fructose metabolism in living systems. Its fluorescent properties, coupled with its specificity for the GLUT5 transporter, make it an invaluable probe in cancer biology and metabolic research. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their experimental designs, contributing to a deeper understanding of the role of fructose in health and disease.

References

An In-depth Technical Guide to NBD-Fructose as a Fluorescent Probe for GLUT5

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NBD-Fructose, a fluorescently labeled fructose analog, and its application as a probe for studying the fructose-specific transporter, GLUT5. This document details the probe's properties, presents quantitative data for its use in inhibition assays, offers detailed experimental protocols, and visualizes key processes and pathways.

Introduction: The Role of GLUT5 and the Need for Targeted Probes

Facilitative glucose transporters (GLUTs) are a family of membrane proteins essential for hexose transport into cells. Among these, GLUT5 is unique for its high specificity for fructose.[1][2] In normal physiology, GLUT5 is predominantly expressed in the small intestine, where it mediates the absorption of dietary fructose.[1] However, numerous cancer types, including breast, pancreatic, and renal-cell carcinoma, exhibit elevated GLUT5 expression.[1][3][4] This metabolic adaptation allows cancer cells to utilize fructose as an alternative energy source to support rapid proliferation, making GLUT5 a compelling target for both diagnostic imaging and therapeutic intervention.[1][4]

To investigate GLUT5 activity and screen for potential inhibitors, specific and reliable probes are necessary. This compound, a fluorescent derivative of fructose, serves as a valuable tool for this purpose. It mimics natural fructose, allowing it to be transported into cells via GLUT5, and its inherent fluorescence provides a measurable signal for uptake.[5][6] This eliminates the need for radiolabeled substrates, enabling safer and more high-throughput screening assays.[1][3]

This compound: Synthesis and Properties

This compound is synthesized by coupling an amino-fructose derivative (typically 1-amino-1-deoxy-D-fructose) with 4-chloro-7-nitrobenzofurazan (NBD chloride).[5][6] The NBD moiety is non-fluorescent on its own but becomes highly fluorescent upon conjugation with the amino group of the fructose molecule.[5][6] The most common variants are 1-NBD-Fructose (1-NBDF) and 6-NBD-Fructose (6-NBDF), depending on the position of the NBD tag. The structural characteristics of this compound allow it to be recognized and transported by GLUT5.[5]

Table 1: Physicochemical and Fluorescent Properties of this compound

PropertyValueReference(s)
Full Name 1-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-amino]-1-deoxy-D-fructose[6]
Common Acronym 1-NBDF[7]
Molecular Formula C₁₂H₁₄N₄O₈[7][8]
Molecular Weight 342.26 g/mol [8]
Excitation Maximum ~472 nm[5][6][7][9]
Emission Maximum ~538 nm[5][6][7][9]

Quantitative Data and Inhibition Assays

This compound is primarily used in competitive inhibition assays to screen for compounds that block fructose uptake through GLUT5. In these experiments, cells overexpressing GLUT5 are incubated with this compound and a potential inhibitor. A reduction in intracellular fluorescence compared to a control indicates that the compound inhibits GLUT5-mediated transport. The specificity of the probe is confirmed by demonstrating that its uptake is competitively inhibited by an excess of unlabeled D-fructose but not significantly by D-glucose in cells where GLUT5 is the primary fructose transporter.[1][3][5]

Table 2: IC₅₀ Values from Competitive Inhibition Assays Using this compound Probes (Cell Line: EMT6 Murine Breast Cancer)

InhibitorProbeIC₅₀ ValueReference(s)
D-Fructose6-NBDF1.7 M*[1][3]
D-Fructose[¹⁴C]-D-fructose2.9 ± 1.14 mM[1][3]
Aniline Derivative 86-NBDF1.05 mM[1]
Aniline Derivative 96-NBDF2.24 mM[1]
Aniline Derivative 106-NBDF0.99 mM[1]
Compound 36-NBDF2.92 mM[1][3]
MSNBAD-[¹⁴C]-fructose5.8 ± 0.5 µM[1][3]

*Note: The reported IC₅₀ of 1.7 M for D-fructose against 6-NBDF uptake is exceptionally high and may reflect low affinity in this specific assay or a potential typographical error in the source literature. For context, the Kₘ of GLUT5 for fructose is in the millimolar range (~11-16 mM).[2]

Table 3: Kinetic Parameters of Fructose Transporters for Relevant Substrates

TransporterSubstrateParameterValueReference(s)
GLUT5 D-FructoseKₘ~11-16 mM[2]
GLUT2 D-FructoseKₘ~76 mM[2]
GLUT2 D-GlucoseKₘ~17 mM[2]
GLUT5 NBDM*Kᵢ2.3–2.7 mM[4]

*NBDM (1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol) is a fluorescent fructose analog with high affinity for GLUT5.[4]

Visualizations of Pathways and Workflows

Visual diagrams help clarify the complex biological and experimental processes involved in using this compound.

G cluster_membrane Cell Membrane GLUT5 GLUT5 Transporter Fructose_in Intracellular Fructose / this compound GLUT5->Fructose_in Transport Fructose_out Extracellular Fructose / this compound Fructose_out->GLUT5 Binding Metabolism Fructolysis & Energy Production Fructose_in->Metabolism Inhibitor GLUT5 Inhibitor Inhibitor->GLUT5 Blockade

Caption: GLUT5-mediated fructose uptake and inhibition pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed GLUT5-expressing cells in a 96-well plate B 2. Culture cells to desired confluency (e.g., 24h) A->B C 3. Wash cells with uptake buffer (e.g., PBS) B->C D 4. Add solutions: - this compound (Control) - this compound + Inhibitor C->D E 5. Incubate for a defined period (e.g., 15-30 min) D->E F 6. Terminate uptake with ice-cold wash buffer E->F G 7. Read fluorescence on a plate reader (Ex/Em ~472/538 nm) F->G H 8. Analyze data: Normalize to control and calculate IC50 G->H

Caption: Experimental workflow for a cell-based this compound uptake assay.

G Probe This compound Target GLUT5 Transporter Probe->Target Acts as a Fructose Mimic Action Cellular Uptake Target->Action Mediates Transport Signal Intracellular Fluorescence Action->Signal Leads to Accumulation & Output Quantification of GLUT5 Activity Signal->Output Allows for

Caption: Logical relationship of this compound as a GLUT5 probe.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature. Researchers should optimize conditions for their specific cell lines and experimental setups.

Adapted from Levi et al., 2007.[6]

  • Preparation of Reactants:

    • Dissolve 10 mg of 1-amino-1-deoxy-D-fructose in 200 µL of 0.3 M aqueous sodium bicarbonate (NaHCO₃).

    • Separately, dissolve 10 mg of 4-chloro-7-nitrobenzofurazan (NBD chloride) in 400 µL of methanol.

  • Reaction:

    • Add the amino fructose solution to the NBD chloride solution.

    • Stir the mixture at room temperature for approximately 20 hours, protected from light. The reaction is known to have a low yield, often around 5%.[6]

  • Purification:

    • Remove the solvents in vacuo.

    • Add 400 µL of water to the residue and remove the resulting precipitate by centrifugation.

    • Purify the supernatant containing the 1-NBD-Fructose conjugate using High-Performance Liquid Chromatography (HPLC).

  • Verification:

    • Confirm the product identity and purity using mass spectrometry and measure its fluorescence spectrum to confirm excitation and emission maxima (~472/538 nm).[6]

Generalized from methods described for EMT6 and other breast cancer cells.[1][3][6]

  • Cell Seeding:

    • Seed GLUT5-expressing cells (e.g., EMT6, MCF7) into a 96-well, black, clear-bottom plate at a density that will result in ~80-90% confluency on the day of the experiment.

    • Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours.

  • Preparation for Uptake:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells twice with 100 µL of a suitable uptake buffer (e.g., Krebs-Ringer buffer or Phosphate-Buffered Saline (PBS), pH 7.2).

  • Inhibition and Uptake:

    • Prepare treatment solutions in the uptake buffer containing a final concentration of this compound (e.g., 10-25 µM).

    • For inhibitor wells, add the test compounds at various concentrations. Include appropriate controls:

      • No-treatment control: Buffer only (for background fluorescence).

      • Positive uptake control: this compound only.

      • Inhibition control: this compound with a known inhibitor or excess D-fructose (e.g., 50 mM).

    • Add 50-100 µL of the respective treatment solutions to the wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the treatment solutions.

    • Immediately wash the cells three times with 150 µL of ice-cold uptake buffer.

  • Fluorescence Measurement:

    • After the final wash, add 100 µL of buffer or a cell lysis buffer to each well.

    • Measure the intracellular fluorescence using a fluorescent plate reader with excitation set to ~472 nm and emission to ~538 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-treatment control) from all readings.

    • Normalize the fluorescence intensity of the inhibitor-treated wells to the positive uptake control (this compound only), expressing it as a percentage of uptake.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Specificity and Experimental Considerations

While this compound is a valuable tool for studying GLUT5, it is crucial to acknowledge its limitations and consider its specificity.

  • Transporter Specificity: Although primarily transported by GLUT5, this compound uptake is not exclusively mediated by it. Other transporters capable of transporting fructose, such as GLUT2, can also contribute to its uptake, albeit with lower affinity.[5] Therefore, it is essential to use cell lines with well-characterized transporter expression profiles. For instance, comparing uptake in GLUT5-positive cells (like MCF7) with GLUT5-negative cells (like HepG2) can help confirm specificity.[6]

  • Competitive Inhibition: The lack of inhibition by D-glucose is often used as evidence for GLUT5-specific transport.[1][3][5] Conversely, competitive inhibition by glucosamine, a GLUT2 substrate, can indicate the involvement of other transporters.[10][11]

  • Fluorophore Effects: The size and chemical nature of the fluorescent tag can influence transporter interaction. While the NBD moiety is small enough to maintain selective interaction with GLUT5, larger tags like Cy5.5 may lead to uptake that is independent of fructose-specific transporters.[5]

Conclusion

This compound is a potent and practical fluorescent probe for investigating GLUT5-mediated fructose transport. Its ability to provide a quantifiable signal without radioactivity facilitates high-throughput screening of potential GLUT5 inhibitors, which are of significant interest in oncology and metabolic disease research. By employing carefully designed experimental protocols and considering the probe's specificity, researchers can effectively leverage this compound to explore the biology of GLUT5 and accelerate the discovery of novel therapeutic agents.

References

Mechanism of NBD-Fructose Transport into Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled hexoses, such as NBD-fructose, have emerged as valuable tools for studying cellular uptake and metabolism of sugars in real-time. 1-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-amino]-1-deoxy-D-fructose (1-NBDF) and 6-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-amino]-6-deoxy-D-fructose (6-NBDF) are fluorescent analogs of fructose that allow for the visualization and quantification of fructose transport into living cells. This guide provides a comprehensive overview of the mechanisms governing this compound transport, with a focus on its interaction with the fructose-specific transporter GLUT5. The content herein details the kinetics of transport, experimental protocols for uptake assays, and the signaling pathways that regulate this process.

Core Mechanism of this compound Transport

The primary mechanism for the cellular uptake of this compound is facilitated diffusion mediated by the glucose transporter GLUT5.[1][2] GLUT5 is a fructose-specific transporter that is highly expressed in the small intestine and is also found in other tissues, including skeletal muscle, adipose tissue, and brain.[3] In the context of pathology, GLUT5 is often overexpressed in various cancer cell lines, particularly breast cancer, making it a target of interest for diagnostic and therapeutic applications.[4]

The transport of this compound via GLUT5 is a passive process that does not require energy and follows the concentration gradient of the substrate. The specificity of this transport is evidenced by competition assays, which demonstrate that the uptake of this compound is inhibited by an excess of unlabeled D-fructose but not by D-glucose.[2][3] This selectivity underscores the role of GLUT5 as the principal transporter for this compound. While GLUT5 is the primary transporter, some studies suggest the possibility of non-specific transport mechanisms, potentially involving other GLUT isoforms like GLUT2, that can transport fructose with a lower affinity.[1]

It is crucial to note that the addition of the bulky NBD group can influence the transport kinetics compared to unlabeled fructose. Therefore, while this compound is a valuable probe, direct extrapolation of kinetic parameters to natural fructose should be done with caution.

Quantitative Data on this compound Transport

The following tables summarize the available quantitative data on the transport and inhibition of this compound and its analogs.

Table 1: Inhibition of 6-NBD-Fructose (6-NBDF) Uptake in EMT6 Murine Breast Cancer Cells

InhibitorIC50 ValueReference
D-Fructose1.7 M[5]
Compound 8 (Aniline derivative)1.05 mM[3]
Compound 9 (Aniline derivative)2.24 mM[3]
Compound 10 (Aniline derivative)0.99 mM[3]
Compound 32.92 mM[3]

Table 2: Competitive Inhibition of [¹⁴C]-D-Fructose Uptake by 6-NBD-Fructose (6-NBDF)

Cell LineIC50 Value of 6-NBDFReference
EMT62.9 ± 1.14 mM[3]

Table 3: Inhibition of Fructose Uptake in MCF7 Cells by a Specific GLUT5 Inhibitor

| Inhibitor | Ki Value | IC50 Value (in the presence of 10 mM fructose) | Reference | | --- | --- | --- | | MSNBA | 3.2 μM | 5.8 ± 0.5 μM |[6] |

Table 4: Transport Efficiency of a Fluorescent Fructose Analog via GLUT5

CompoundTransport Efficiency Compared to D-FructoseKi RangeCell LineReference
1-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM)2x more efficient2.3–2.7 mMMCF7[7]

Experimental Protocols

Synthesis of 1-NBD-Fructose (1-NBDF)

This protocol is adapted from Levi et al. (2007).[4]

Materials:

  • 1-Amino-1-deoxy-D-fructose

  • 4-Chloro-7-nitrobenzofurazan (NBD chloride)

  • 0.3 M Sodium bicarbonate (NaHCO₃) solution

  • Methanol

  • Water

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Dissolve 10 mg of 1-amino-1-deoxy-D-fructose in 200 µL of 0.3 M NaHCO₃.

  • Add the amino fructose solution to a solution of 10 mg of NBD chloride in 400 µL of methanol.

  • Stir the mixture at room temperature for 20 hours.

  • Remove the solvents in vacuo.

  • Add 400 µL of water to the residue and remove the precipitate by centrifugation.

  • Inject the filtrate onto an HPLC column for purification. Two major isomers are typically observed. For uptake studies, these isomers can be combined.

Cell-Based this compound Uptake Assay using Fluorescence Microscopy

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., in DMSO or PBS)

  • Culture medium or desired buffer for the assay

  • D-fructose (for competition assay)

  • D-glucose (for control)

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission maxima for NBD are ~472/538 nm[8][9])

Procedure:

  • Seed cells on a suitable imaging plate and culture until they reach the desired confluency.

  • On the day of the experiment, wash the cells once with PBS.

  • Incubate the cells with the desired concentration of this compound (e.g., 10-100 µM) in culture medium or buffer at 37°C for a specified time (e.g., 15-60 minutes).

  • For competition assays, pre-incubate the cells with a high concentration of D-fructose (e.g., 10-50 mM) for a short period before adding the this compound solution containing the same concentration of D-fructose.

  • As a negative control, perform a parallel experiment with D-glucose instead of D-fructose.

  • Following incubation, wash the cells three times with ice-cold PBS to remove extracellular this compound.

  • Image the cells immediately using a fluorescence microscope.

This compound Uptake Assay using Flow Cytometry

Materials:

  • Cells cultured in suspension or adherent cells detached with a non-enzymatic cell dissociation solution

  • PBS

  • This compound stock solution

  • Culture medium or desired buffer

  • D-fructose and D-glucose for controls

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of your target cells.

  • Wash the cells with PBS and resuspend them in the assay buffer.

  • Add this compound to the cell suspension at the desired final concentration.

  • Incubate the cells at 37°C for the desired time.

  • To stop the uptake, add ice-cold PBS and centrifuge the cells at a low speed.

  • Wash the cells twice more with ice-cold PBS.

  • Resuspend the cells in PBS for flow cytometric analysis.

  • Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate laser and emission filter for NBD.

Signaling Pathways Regulating Fructose Transport

The transport of fructose, and by extension this compound, is regulated by several intracellular signaling pathways. These pathways primarily modulate the expression and translocation of fructose transporters, particularly GLUT2 and GLUT5.

The Extracellular signal-Regulated Kinase (ERK), p38 Mitogen-Activated Kinase (p38 MAPK), and Phosphatidylinositol 3-Kinase (PI3K) pathways have been shown to regulate intestinal fructose transport.[10] There is significant cross-talk between these pathways in controlling fructose uptake by modulating both the levels and intrinsic activities of GLUT5 and GLUT2.[10] Additionally, cAMP and the PI3K/Akt signaling pathway have been implicated in the regulation of fructose transport.[11]

Below are diagrams illustrating these regulatory mechanisms and a typical experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fructose Fructose GLUT5 GLUT5 Fructose->GLUT5 Transport ERK ERK Pathway GLUT5_expression GLUT5 Expression & Translocation ERK->GLUT5_expression p38 p38 MAPK Pathway p38->GLUT5_expression PI3K PI3K/Akt Pathway PI3K->GLUT5_expression cAMP cAMP cAMP->GLUT5_expression GLUT5_expression->GLUT5 Increases

Caption: Signaling pathways regulating GLUT5 expression and fructose transport.

G cluster_workflow This compound Uptake Assay Workflow start Start: Seed Cells wash1 Wash cells with PBS start->wash1 treatment Incubate with This compound (± inhibitors) wash1->treatment wash2 Wash cells with ice-cold PBS (3x) treatment->wash2 analysis Analysis wash2->analysis microscopy Fluorescence Microscopy analysis->microscopy flow Flow Cytometry analysis->flow end End: Data Quantification microscopy->end flow->end

Caption: General experimental workflow for this compound uptake assays.

Conclusion

This compound serves as a powerful tool for investigating fructose transport in living cells, with its uptake being primarily mediated by the GLUT5 transporter. This guide has provided a detailed overview of the transport mechanism, quantitative data on its kinetics and inhibition, comprehensive experimental protocols, and an outline of the key signaling pathways involved in its regulation. For researchers in cell biology and drug development, a thorough understanding of these aspects is critical for the accurate interpretation of experimental results and for the design of novel therapeutic strategies targeting fructose metabolism. It is important to remain mindful of the potential influence of the NBD fluorophore on transport kinetics and to validate findings with complementary techniques.

References

An In-depth Technical Guide to NBD-Fructose Uptake in GLUT5 Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and underlying principles for studying NBD-fructose uptake in cell lines expressing the fructose-specific transporter, GLUT5. This document details experimental protocols, summarizes quantitative data, and visualizes the key signaling pathways involved in the regulation of GLUT5-mediated fructose transport.

Introduction: The Significance of GLUT5 and this compound

Fructose, a prevalent monosaccharide in modern diets, is primarily transported into cells by the facilitative transporter GLUT5.[1][2][3] Unlike other glucose transporters, GLUT5 exhibits a high specificity for fructose.[3] Elevated expression of GLUT5 has been observed in various cancer types, including breast and lung cancer, making it a compelling target for diagnostic and therapeutic development.[2][3][4]

To study fructose uptake dynamics, the fluorescent fructose analog, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-D-fructose (this compound), has emerged as a valuable tool. This probe allows for the real-time visualization and quantification of fructose transport in live cells.[3][4] this compound is commercially available, typically as 1-NBDF or 6-NBDF, and exhibits excitation and emission maxima around 472 nm and 538 nm, respectively, upon conjugation to fructose.[5] Its uptake has been demonstrated to be dependent on the presence of GLUT5, making it a specific marker for GLUT5 activity.[3]

Quantitative Analysis of this compound Uptake

The affinity and rate of this compound transport via GLUT5 can be quantified to understand the transporter's efficiency and the effects of potential inhibitors. While comprehensive kinetic data for this compound across multiple cell lines is still an active area of research, this section summarizes available quantitative data for fructose and inhibitors of this compound uptake.

The Michaelis-Menten constant (Km) for fructose transport by GLUT5 is reported to be in the range of 6-14 mM.[1] It is important to note that the affinity of GLUT5 for this compound may differ from that of its natural substrate.

Table 1: Inhibition of 6-NBDF Uptake in EMT6 Murine Breast Cancer Cells [6]

InhibitorIC50 (mM)
D-Fructose1700
Compound 3 (a 2,5-anhydro-D-mannitol derivative)2.92
Aniline derivative 81.05
Aniline derivative 92.24
Aniline derivative 100.99

IC50 values represent the concentration of the inhibitor required to reduce the uptake of 6-NBDF by 50%.

Experimental Protocols for this compound Uptake Assays

This section provides detailed methodologies for performing this compound uptake assays using fluorescence microscopy and flow cytometry. These protocols are based on established methods for fluorescent glucose analog uptake and can be adapted and optimized for specific cell lines and experimental questions.

Cell Culture and Preparation
  • Cell Line Selection: Choose a cell line known to express GLUT5, such as MCF-7, MDA-MB-231, MDA-MB-435 (breast cancer), or A549 (lung cancer).[2][3] A GLUT5-negative cell line, such as HepG2, can be used as a negative control.[3]

  • Cell Culture: Culture the cells in their recommended growth medium, typically supplemented with 10% fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Plating for Assays:

    • For Fluorescence Microscopy: Seed cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging.

    • For Flow Cytometry: Seed cells in 6-well or 12-well plates.

    • Allow cells to adhere and reach 70-80% confluency before the assay.

This compound Uptake Assay Protocol

This protocol can be adapted for both fluorescence microscopy and flow cytometry.

  • Starvation:

    • Aspirate the growth medium from the cells.

    • Wash the cells twice with warm, glucose-free Krebs-Ringer Buffer (KRB) or Phosphate-Buffered Saline (PBS).

    • Incubate the cells in glucose-free KRB or PBS for 1-2 hours at 37°C to deplete intracellular glucose and enhance transporter activity.

  • This compound Incubation:

    • Prepare a working solution of this compound in glucose-free KRB or PBS. The optimal concentration should be determined empirically for each cell line but typically ranges from 10 to 100 µM.[3]

    • Aspirate the starvation buffer and add the this compound solution to the cells.

    • Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. A time-course experiment is recommended to determine the linear range of uptake.

  • Termination of Uptake:

    • To stop the uptake, aspirate the this compound solution.

    • Wash the cells three times with ice-cold PBS to remove extracellular this compound.

Data Acquisition
  • Imaging:

    • After the final wash, add fresh ice-cold PBS or a suitable imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for NBD (e.g., excitation ~470 nm, emission ~540 nm).

    • Acquire images from multiple fields of view for each condition.

  • Image Analysis:

    • Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).

    • Subtract the background fluorescence from a region without cells.

    • Normalize the fluorescence intensity to the cell number or area.

  • Cell Detachment:

    • After the final wash, detach the cells using a non-enzymatic cell dissociation solution (e.g., Accutase or enzyme-free cell stripper) to preserve cell surface proteins.

    • Resuspend the cells in ice-cold PBS containing 1-2% FBS to prevent aggregation.

  • Data Acquisition:

    • Analyze the cell suspension on a flow cytometer equipped with a blue laser (488 nm) for excitation.

    • Collect the fluorescence signal in the green channel (e.g., FITC or GFP channel, ~530/30 nm bandpass filter).

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the live cell population based on forward and side scatter properties.

    • Determine the geometric mean fluorescence intensity (gMFI) of the gated population for each sample.

Inhibition Assay

To confirm that this compound uptake is mediated by GLUT5, a competitive inhibition assay can be performed.

  • Follow the general uptake protocol as described above.

  • During the this compound incubation step, co-incubate the cells with this compound and a high concentration of unlabeled D-fructose (e.g., 50 mM).[3]

  • As a control for specificity, co-incubate with a high concentration of D-glucose, which should not significantly inhibit GLUT5-mediated uptake.

  • Quantify the fluorescence as described for microscopy or flow cytometry and compare the uptake in the presence and absence of the inhibitors.

Signaling Pathways Regulating GLUT5-Mediated Fructose Uptake

The uptake of fructose through GLUT5 is a regulated process influenced by various intracellular signaling pathways. Understanding these pathways is crucial for identifying potential targets for therapeutic intervention.

Experimental Workflow for Studying this compound Uptake

The following diagram illustrates a typical experimental workflow for investigating this compound uptake in GLUT5-expressing cells.

G Experimental Workflow for this compound Uptake Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) plating Plating for Assay (Microscopy or Flow Cytometry) cell_culture->plating starvation Starvation (Glucose-free medium) plating->starvation incubation Incubation with This compound starvation->incubation termination Termination of Uptake (Washing with cold PBS) incubation->termination microscopy Fluorescence Microscopy termination->microscopy flow Flow Cytometry termination->flow quantification Fluorescence Quantification microscopy->quantification flow->quantification

Caption: Workflow for this compound uptake analysis.

Signaling Pathways Influencing GLUT5

Several key signaling pathways have been implicated in the regulation of GLUT5 expression and activity. These include the PI3K/Akt, MAPK/ERK, and AMPK pathways.

The diagram below illustrates the interplay of these pathways in modulating GLUT5-mediated fructose transport. Fructose uptake can, in turn, influence these pathways, creating a complex regulatory network.

G Signaling Pathways Regulating GLUT5-Mediated Fructose Uptake cluster_extracellular cluster_intracellular Fructose Fructose / this compound GLUT5 GLUT5 Fructose->GLUT5 Uptake Fructose_in Intracellular Fructose GLUT5->Fructose_in PI3K PI3K Akt Akt PI3K->Akt Activates Akt->GLUT5 Regulates Expression & Trafficking mTORC1 mTORC1 Akt->mTORC1 Activates ERK ERK ERK->GLUT5 Regulates p38 p38 MAPK p38->GLUT5 Regulates AMPK AMPK AMPK->mTORC1 Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Metabolism Fructose Metabolism Metabolism->AMPK Inhibits Fructose_in->Metabolism

References

A Technical Guide to N-Terminal Fructose Labeling with 7-Nitro-1,2,3-benzadiazole (NBD) for Cellular Tracking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies and methodologies utilizing 1-deoxy-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose (NBD-Fructose) as a fluorescent probe for tracking fructose uptake and metabolism in live cells. This document details the synthesis of this compound, experimental protocols for its application in cell-based assays, and a summary of key quantitative findings. Furthermore, it presents visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the techniques and their implications in metabolic research and drug development.

Introduction

Fructose metabolism has garnered significant attention in cancer research due to the observation that cancer cells often exhibit a heightened capacity for fructose utilization to fuel their rapid proliferation.[1][2][3][4] Unlike glucose metabolism, which is tightly regulated at several enzymatic steps, fructose can enter the glycolytic pathway downstream of key regulatory points, providing a metabolic advantage to cancer cells, particularly in nutrient-deprived tumor microenvironments.[1][4] The fructose-specific transporter, GLUT5, is frequently overexpressed in various cancers, including breast cancer, making it a promising target for both diagnostic imaging and therapeutic intervention.[5][6][7]

This compound is a fluorescent analog of fructose that serves as a valuable tool for investigating fructose transport and metabolism in living cells.[5][8] The 7-nitro-1,2,3-benzadiazole (NBD) fluorophore, attached to the C-1 position of fructose, allows for real-time visualization of fructose uptake and intracellular localization using fluorescence microscopy and quantitative analysis via flow cytometry.[5][6] This guide summarizes the foundational knowledge and protocols for employing this compound in such studies.

Synthesis and Spectroscopic Properties of this compound

The synthesis of 1-NBDF (1-NBD-Fructose) involves the coupling of 1-amino-1-deoxy-D-fructose with 4-chloro-7-nitrobenzofurazan (NBD chloride) under basic conditions.[6] While the reaction can have a low yield (around 5%), it is a straightforward method for producing the fluorescent fructose analog.[5][6]

Spectroscopic Properties: The NBD group is non-fluorescent on its own but becomes fluorescent upon conjugation with the amino group of the fructose derivative.[5]

PropertyValueReference
Excitation Maximum~472 nm[5][8]
Emission Maximum~538 nm[5][8]

These spectral characteristics make this compound compatible with standard fluorescein isothiocyanate (FITC) filter sets used in fluorescence microscopy and flow cytometry.

Experimental Protocols

Synthesis of 1-NBD-Fructose (1-NBDF)

This protocol is adapted from Levi et al. (2007).[6]

Materials:

  • 1-amino-1-deoxy-D-fructose

  • 4-chloro-7-nitrobenzofurazan (NBD chloride)

  • 0.3 M Sodium Bicarbonate (NaHCO₃) solution

  • Methanol

  • Water (HPLC grade)

  • Reverse-phase high-performance liquid chromatography (HPLC) system

Procedure:

  • Dissolve 10 mg of 1-amino-1-deoxy-D-fructose in 200 µL of 0.3 M NaHCO₃ solution.

  • In a separate vial, dissolve 10 mg of NBD chloride in 400 µL of methanol.

  • Add the amino fructose solution to the NBD chloride solution.

  • Stir the mixture at room temperature for 20 hours.

  • Remove the solvents in vacuo.

  • Add 400 µL of water to the residue and centrifuge to remove any precipitate.

  • Purify the supernatant containing 1-NBDF using a reverse-phase semi-preparative HPLC column.

  • Monitor the elution at 218 nm and 475 nm.

  • Combine the fractions corresponding to the 1-NBDF isomers for use in cell uptake studies.

Cell Culture and this compound Uptake Assay

This protocol is a generalized procedure based on methodologies described in the literature for breast cancer cell lines.[6][7]

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-435, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 1-NBDF stock solution (e.g., 1 mM in PBS)

  • D-fructose and D-glucose (for competition assays)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the cells in an appropriate culture vessel (e.g., 96-well plate for microscopy, 6-well plate for flow cytometry) and allow them to adhere and grow to a desired confluency.

  • Before the assay, wash the cells once with PBS.

  • Prepare the working solution of 1-NBDF by diluting the stock solution in a glucose-free medium to the final desired concentration (e.g., 10 µM).

  • For competition assays, prepare solutions of 1-NBDF containing a high concentration of D-fructose or D-glucose (e.g., 50 mM).

  • Incubate the cells with the 1-NBDF solution (with or without competitors) at 37°C for 15 minutes. For negative controls, incubation can be performed at 4°C.

  • After incubation, wash the cells three times with cold PBS to remove extracellular probe.

  • For fluorescence microscopy, image the cells immediately using a standard FITC filter set.

  • For flow cytometry, harvest the cells (e.g., by trypsinization), resuspend them in cold PBS, and analyze them on a flow cytometer equipped with a 488 nm excitation laser.

Quantitative Data on this compound Uptake

The utility of this compound as a probe for fructose uptake is demonstrated by its competitive inhibition by D-fructose. The following table summarizes key quantitative data from studies using a structurally similar fluorescent fructose analog, 6-NBDF, which also relies on GLUT5 for transport.

CompoundCell LineAssayIC₅₀ (mM)Reference
D-FructoseEMT66-NBDF Uptake Inhibition1.7[9]
6-NBDFEMT6[¹⁴C]-D-fructose Uptake Inhibition2.9 ± 1.14[9]

These data indicate that both D-fructose and the fluorescent analog compete for the same transport mechanism, validating the use of NBD-labeled fructose for studying GLUT5-mediated uptake.

Visualizing Fructose Metabolism and Experimental Design

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.

Fructose Metabolic Pathways in Cancer Cells

Fructose, upon entering a cancer cell via GLUT5, can be metabolized through several pathways that contribute to cell proliferation and survival. The primary pathway involves phosphorylation by ketohexokinase (KHK) to fructose-1-phosphate, which then enters glycolysis.

Fructose_Metabolism Fructose_ext Extracellular Fructose GLUT5 GLUT5 Fructose_ext->GLUT5 Fructose_int Intracellular Fructose GLUT5->Fructose_int KHK KHK Fructose_int->KHK PentosePhosphate Pentose Phosphate Pathway Fructose_int->PentosePhosphate via Hexokinase F1P Fructose-1-Phosphate KHK->F1P ATP -> ADP AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP AldolaseB->DHAP GA Glyceraldehyde AldolaseB->GA GA3P Glyceraldehyde-3-Phosphate DHAP->GA3P Triose Phosphate Isomerase Lipogenesis De Novo Lipogenesis DHAP->Lipogenesis via G3P GA->GA3P Triose Kinase ATP -> ADP Glycolysis Glycolysis GA3P->Glycolysis

Fructose metabolism pathway in cancer cells.
Experimental Workflow for this compound Uptake Assay

The following diagram illustrates the key steps in performing a cell-based this compound uptake assay.

Experimental_Workflow start Start cell_culture Seed and Culture Cells (e.g., MCF-7) start->cell_culture wash1 Wash Cells with PBS cell_culture->wash1 treatment Incubate with 10 µM this compound (± 50 mM D-Fructose/D-Glucose) 37°C, 15 min wash1->treatment wash2 Wash Cells with Cold PBS (3x) treatment->wash2 analysis Analyze Cellular Fluorescence wash2->analysis microscopy Fluorescence Microscopy analysis->microscopy Qualitative flow_cytometry Flow Cytometry analysis->flow_cytometry Quantitative end End microscopy->end flow_cytometry->end

Workflow for this compound cellular uptake assay.
Logical Relationship of GLUT5-Mediated this compound Uptake

This diagram depicts the logical framework for confirming that this compound uptake is specifically mediated by the GLUT5 transporter.

Logical_Relationship NBD_Fructose This compound GLUT5_pos_cells GLUT5-Expressing Cells (e.g., MDA-MB-435) NBD_Fructose->GLUT5_pos_cells GLUT5_neg_cells GLUT5-Negative Cells NBD_Fructose->GLUT5_neg_cells Uptake Cellular Fluorescence (Uptake) GLUT5_pos_cells->Uptake No_Uptake No Significant Fluorescence (No Uptake) GLUT5_neg_cells->No_Uptake Fructose_Comp Co-incubation with excess D-Fructose Uptake->Fructose_Comp Glucose_Comp Co-incubation with excess D-Glucose Uptake->Glucose_Comp Reduced_Uptake Reduced Fluorescence Fructose_Comp->Reduced_Uptake Unaffected_Uptake Unaffected Fluorescence Glucose_Comp->Unaffected_Uptake

Confirming GLUT5 specificity of this compound uptake.

Conclusion

This compound is a powerful and accessible tool for the preliminary investigation of fructose uptake in live cells. Its straightforward synthesis and compatibility with common laboratory equipment make it an excellent choice for researchers exploring the role of fructose metabolism in various physiological and pathological contexts, particularly in cancer. The experimental protocols and data presented in this guide provide a solid foundation for designing and executing studies to screen for inhibitors of fructose transport and to further elucidate the mechanisms of fructose-driven cellular processes. As research in this area progresses, this compound and similar fluorescent probes will undoubtedly continue to be instrumental in advancing our understanding of cancer metabolism and in the development of novel therapeutic strategies.

References

An In-depth Technical Guide to NBD-Fructose: Structure, Function, and Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose (NBD-Fructose), a fluorescently labeled fructose analog. It details its chemical structure, functional properties, and its critical role as a tool in biological research, particularly in the study of fructose transport and metabolism in cancer.

This compound: Structure and Chemical Properties

This compound is a derivative of fructose where the hydroxyl group at the C-1 position is replaced with an amino group conjugated to a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore.[1][2][3] This fluorescent tag allows for the visualization and quantification of its uptake into living cells.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 940961-04-6[1][4]
Molecular Formula C₁₂H₁₄N₄O₈[5][6]
Molecular Weight 342.26 g/mol [2][5]
Excitation Maximum (λex) ~472 nm[1][7]
Emission Maximum (λem) ~538 nm[1][7]
Appearance Orange to red solid
Solubility Soluble in water and PBS (pH 7.2) at 30 mg/mL[1][7]

Function: A Fluorescent Probe for Fructose Uptake

The primary function of this compound is to serve as a fluorescent tracer for monitoring fructose uptake into cells, primarily through the glucose transporter 5 (GLUT5).[1] GLUT5 is a fructose-specific transporter that is often overexpressed in various cancer cells, including breast cancer, making this compound a valuable tool for cancer research.[3][8] The intensity of the fluorescence signal from this compound inside cells is proportional to the rate of its uptake, allowing for quantitative analysis of fructose transport.

Experimental Applications and Protocols

This compound is widely used in cell-based assays to study fructose transport, screen for GLUT5 inhibitors, and investigate the role of fructose metabolism in disease.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-amino-1-deoxy-D-fructose with 4-chloro-7-nitrobenzofurazan (NBD chloride) under basic conditions.[3][9]

Experimental Protocol: Synthesis of 1-NBD-Fructose [9]

  • Dissolve 10 mg of 1-amino-1-deoxy-D-fructose in 200 µL of 0.3 M sodium bicarbonate (NaHCO₃).

  • Add this solution to a solution of 10 mg of NBD chloride in 400 µL of methanol.

  • Stir the mixture at room temperature for 20 hours.

  • Remove the solvents under vacuum.

  • Add 400 µL of water and remove the precipitate by centrifugation.

  • Purify the filtrate containing this compound using high-performance liquid chromatography (HPLC).

Cellular Uptake Assay

A common application of this compound is in cellular uptake assays to measure the rate of fructose transport into cultured cells.

Experimental Protocol: this compound Cellular Uptake Assay

  • Cell Culture: Seed cells (e.g., breast cancer cell line MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and culture overnight.

  • Starvation: On the day of the experiment, wash the cells with glucose-free buffer and incubate them in the same buffer for 1-2 hours to deplete intracellular glucose.

  • Treatment: Treat the cells with experimental compounds (e.g., potential GLUT5 inhibitors) or vehicle control in a glucose-free medium.

  • This compound Incubation: Add this compound to a final concentration of 100-200 µg/mL and incubate for a predetermined time (e.g., 15-60 minutes). The optimal time should be determined empirically for each cell line.

  • Washing: Terminate the uptake by washing the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.

  • Quantification: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Data Presentation: Quantitative Analysis of GLUT5 Inhibition

This compound uptake assays are frequently used to screen for and characterize inhibitors of the GLUT5 transporter. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.

Table 2: IC₅₀ Values of Selected Compounds for Inhibition of 6-NBDF Uptake in EMT6 Cells

CompoundIC₅₀ (mM)
D-Fructose1.7
Aniline derivative 81.05
Aniline derivative 92.24
Aniline derivative 100.99
Urea-linked 2,5-AM derivative 182.16
Urea-linked 2,5-AM derivative 202.35
Urea-linked 2,5-AM derivative 215.04
Compound 176.84

Data extracted from a study on C-3 modified 2,5-anhydromannitol (2,5-AM) compounds as D-fructose analogues. 6-NBDF is a regioisomer of this compound.

Visualizing Molecular Processes

GLUT5 Signaling Pathway in Cancer

The uptake of fructose via GLUT5 in cancer cells has been shown to activate downstream signaling pathways that promote cell growth and survival. A key pathway involves the stimulation of fatty acid synthesis and the activation of the mTORC1 signaling pathway, while suppressing AMPK.[1][2][5]

GLUT5_Signaling_Pathway cluster_membrane Cell Membrane GLUT5 GLUT5 Fructose_in Intracellular Fructose GLUT5->Fructose_in Fructose_out Extracellular Fructose Fructose_out->GLUT5 Transport FattyAcid Fatty Acid Synthesis Fructose_in->FattyAcid Stimulates AMPK AMPK Fructose_in->AMPK Inhibits Proliferation Cell Proliferation & Growth FattyAcid->Proliferation Supports mTORC1 mTORC1 AMPK->mTORC1 Inhibits mTORC1->Proliferation Promotes Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_inhibitor Add potential inhibitor (or vehicle) incubate_overnight->add_inhibitor add_nbdf Add this compound add_inhibitor->add_nbdf incubate Incubate add_nbdf->incubate wash Wash cells to remove extracellular probe incubate->wash measure_fluorescence Measure intracellular fluorescence wash->measure_fluorescence analyze Analyze data (Calculate IC50) measure_fluorescence->analyze

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for NBD-Fructose Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and purification of NBD-Fructose, a fluorescent fructose analog. This valuable tool is instrumental in studying fructose transport and metabolism, particularly in the context of cancer research and metabolic disorders where the glucose transporter 5 (GLUT5) is often overexpressed. The protocols outlined below are designed to be clear and reproducible for researchers in relevant fields.

Introduction

This compound (1-deoxy-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose or 1-NBDF) is a fluorescently labeled fructose molecule used to monitor fructose uptake into living cells.[1][2] Its fluorescence allows for real-time visualization and quantification of fructose transport, making it a powerful probe for high-throughput screening of potential GLUT5 inhibitors.[3] The synthesis of this compound involves the coupling of an amino-fructose derivative with 4-chloro-7-nitrobenzofurazan (NBD chloride). This document provides detailed protocols for the synthesis of the precursor 1-amino-1-deoxy-d-fructose, its subsequent conversion to 1-NBDF, and the purification of the final product.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and properties of 1-NBDF.

ParameterValueReference
Synthesis Yield ~5%[4][5]
HPLC Column Zorbax SB C18 (9.4 mm x 250 mm)[5]
Mobile Phase Gradient of 0.1% TFA in H₂O and 0.1% TFA in CH₃CN[5]
Flow Rate 1 mL/min[5]
HPLC Retention Time Isomer 1: 11.5 min, Isomer 2: 12.05 min[5]
Excitation Maximum 472 nm[1][4]
Emission Maximum 538 nm[1][4]
Purity (Commercially available) ≥95% (sum of isomers)[1]

Experimental Protocols

Part 1: Synthesis of 1-amino-1-deoxy-d-fructose (Precursor)

The synthesis of the precursor, 1-amino-1-deoxy-d-fructose, is achieved through an Amadori rearrangement of D-glucose. This reaction involves the condensation of glucose with an amine, followed by rearrangement to the more stable ketoamine.

Materials:

  • D-glucose

  • Ammonium bicarbonate or an appropriate amino acid

  • Solvent (e.g., water, methanol)

  • Hydrogenation catalyst (e.g., Palladium on carbon)

  • Hydrogen gas supply

Procedure:

  • Dissolve D-glucose and an excess of the amino source (e.g., ammonium bicarbonate) in the chosen solvent.

  • Heat the reaction mixture to facilitate the initial condensation and Amadori rearrangement. The specific temperature and reaction time will depend on the chosen reactants and solvent.

  • Monitor the reaction progress using an appropriate method, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, the intermediate product is typically hydrogenated to yield 1-amino-1-deoxy-d-fructose. This step is performed in the presence of a catalyst like palladium on carbon under a hydrogen atmosphere.

  • After hydrogenation, the catalyst is removed by filtration.

  • The crude 1-amino-1-deoxy-d-fructose is then purified. Purification can be achieved through techniques such as recrystallization or column chromatography.

Part 2: Synthesis of 1-NBDF

This protocol details the coupling of 1-amino-1-deoxy-d-fructose with NBD chloride to yield 1-NBDF.[5]

Materials:

  • 1-amino-1-deoxy-d-fructose

  • 4-chloro-7-nitrobenzofurazan (NBD chloride)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Water (deionized)

Procedure:

  • Prepare a 0.3 M solution of sodium bicarbonate in water.

  • Dissolve 10 mg of 1-amino-1-deoxy-d-fructose in 200 µL of the 0.3 M NaHCO₃ solution.

  • In a separate vial, dissolve 10 mg of NBD chloride in 400 µL of methanol.

  • Add the 1-amino-1-deoxy-d-fructose solution to the NBD chloride solution.

  • Stir the reaction mixture at room temperature for 20 hours in the dark to prevent photobleaching of the NBD group.

  • After 20 hours, remove the solvents using a rotary evaporator (in vacuo).

  • Add 400 µL of water to the residue and vortex to dissolve the product.

  • Centrifuge the solution to pellet any unreacted NBD chloride precipitate.

  • Carefully collect the supernatant containing the crude 1-NBDF for purification.

Part 3: Purification of 1-NBDF by HPLC

The crude 1-NBDF is purified using reverse-phase high-performance liquid chromatography (HPLC).[5]

Instrumentation and Columns:

  • HPLC system with a gradient pump and UV-Vis detector

  • Reverse-phase semipreparative column: Zorbax SB C18, 9.4 mm x 250 mm

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the crude 1-NBDF supernatant onto the column.

  • Run a linear gradient from 5% to 80% Mobile Phase B over 42 minutes at a flow rate of 1 mL/min.

  • Monitor the elution at wavelengths of 218 nm and 475 nm.

  • Two major peaks corresponding to the isomers of 1-NBDF should be observed at approximately 11.5 and 12.05 minutes.

  • Collect the fractions corresponding to these peaks.

  • The collected fractions can be combined for subsequent use in uptake studies, as the GLUT5 transporter generally accepts various fructose isomers.[5]

  • Lyophilize the purified fractions to obtain 1-NBDF as a solid.

Visualizations

NBD_Fructose_Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_synthesis Part 2: 1-NBDF Synthesis cluster_purification Part 3: Purification Glucose D-Glucose Amadori Amadori Rearrangement Glucose->Amadori Amine Source AminoFructose 1-amino-1-deoxy- d-fructose Amadori->AminoFructose Hydrogenation Reaction Coupling Reaction (20h, RT, dark) AminoFructose->Reaction NBD_Cl NBD-Chloride NBD_Cl->Reaction NaHCO3 Methanol Crude_NBDF Crude 1-NBDF Reaction->Crude_NBDF HPLC Reverse-Phase HPLC Crude_NBDF->HPLC Pure_NBDF Purified 1-NBDF (Isomers) HPLC->Pure_NBDF Gradient Elution

Caption: Workflow for the synthesis and purification of this compound.

GLUT5_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NBDF_ext This compound GLUT5 GLUT5 Transporter NBDF_ext->GLUT5 Binding NBDF_int Intracellular This compound GLUT5->NBDF_int Transport Efflux Potential Efflux NBDF_int->Efflux Metabolism Limited Metabolism NBDF_int->Metabolism

Caption: GLUT5-mediated uptake and intracellular fate of this compound.

References

Application Notes and Protocols for GLUT5 Uptake Assay Using NBD-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose, a key dietary monosaccharide, is increasingly implicated in metabolic diseases and cancer progression. Its transport across the cell membrane is primarily mediated by the glucose transporter 5 (GLUT5), a member of the facilitative sugar transporter family.[1][2] Unlike other glucose transporters, GLUT5 exhibits high specificity for fructose.[2] In various cancers, including breast cancer, GLUT5 is often overexpressed, highlighting it as a promising target for diagnostic and therapeutic development.[1][3]

NBD-Fructose is a fluorescently labeled fructose analog that serves as a valuable tool for studying GLUT5 activity.[4] The 7-nitrobenz-2-oxa-1,3-diazol (NBD) group attached to the fructose molecule allows for the direct visualization and quantification of fructose uptake into living cells.[4] This non-radioactive method offers a safer and more efficient alternative for screening potential GLUT5 inhibitors and investigating fructose metabolism.[1] Studies have demonstrated that this compound uptake is specifically mediated by GLUT5, as it is competitively inhibited by D-fructose but not D-glucose.[1][5]

These application notes provide a detailed protocol for utilizing this compound in a GLUT5 uptake assay, intended for researchers in academia and the pharmaceutical industry.

Principle of the Assay

The GLUT5 uptake assay using this compound is based on the principle of competitive inhibition. Cells expressing GLUT5 are incubated with this compound, a fluorescent substrate. The amount of this compound taken up by the cells is directly proportional to the GLUT5 transport activity. In the presence of a test compound that inhibits GLUT5, the uptake of this compound will be reduced, leading to a decrease in intracellular fluorescence. By measuring the fluorescence intensity, the inhibitory potency of test compounds can be determined.

Materials and Reagents

  • Cell Line: A cell line with high GLUT5 expression (e.g., EMT6, MCF-7, MDA-MB-231).[3][5]

  • This compound: (e.g., 6-NBD-Fructose or 1-NBD-Fructose).

  • Culture Medium: Appropriate for the chosen cell line.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Krebs-Ringer Buffer (KRB), glucose-free: (120 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 2.5 mM CaCl2).

  • Test Compounds (Inhibitors)

  • D-Fructose (Positive Control)

  • D-Glucose (Negative Control)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation/Emission: ~472/538 nm for NBD).[4]

  • Cell counter

  • CO2 incubator (37°C, 5% CO2)

Experimental Protocols

Cell Culture and Seeding
  • Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

  • Passage the cells regularly to maintain logarithmic growth.

  • For the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.

  • Count the cells and adjust the density to 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well black, clear-bottom microplate.

  • Incubate the plate overnight in a CO2 incubator to allow for cell attachment.

GLUT5 Uptake Inhibition Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Protect from light.

    • Prepare stock solutions of test compounds, D-fructose, and D-glucose in a suitable solvent.

    • Prepare working solutions of this compound and test compounds in glucose-free KRB.

  • Assay Procedure:

    • The following day, gently aspirate the culture medium from the wells.

    • Wash the cells twice with 200 µL of warm, glucose-free KRB.

    • Add 100 µL of glucose-free KRB to each well and incubate for 1 hour at 37°C to deplete intracellular glucose.

    • After the starvation period, aspirate the buffer.

    • Add 50 µL of glucose-free KRB containing the test compounds at various concentrations to the respective wells. For control wells, add buffer with vehicle, D-fructose (positive control), or D-glucose (negative control).

    • Add 50 µL of glucose-free KRB containing this compound to all wells to a final concentration of 100-200 µg/ml. The optimal concentration may need to be determined empirically for your specific cell line.

    • Incubate the plate for 15-60 minutes at 37°C. The optimal incubation time should be determined in preliminary experiments.

    • Terminate the uptake by aspirating the solution from the wells.

    • Wash the cells three times with 200 µL of ice-cold PBS to remove extracellular this compound.

    • After the final wash, add 100 µL of PBS to each well.

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~472 nm and emission at ~538 nm.[4]

Data Analysis
  • Subtract the background fluorescence (wells with cells but no this compound).

  • Normalize the fluorescence intensity of the test wells to the control wells (vehicle-treated cells, representing 100% uptake).

  • Plot the percentage of this compound uptake against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes a 50% reduction in this compound uptake) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Data Presentation

The following tables summarize representative quantitative data from GLUT5 uptake inhibition assays using this compound.

Table 1: IC50 Values of Various Compounds on 6-NBDF Uptake in EMT6 Cells

CompoundIC50 (mM)Reference
D-Fructose1700[1]
Compound 32.92[1]
Aniline derivative 81.05[1]
Aniline derivative 92.24[1]
Aniline derivative 100.99[1]
MSNBA>0.1[1]
Cytochalasin BNo inhibition[1]
QuercetinNo inhibition[1]

Table 2: Properties of this compound

PropertyValueReference
Excitation Maximum~472 nm[4]
Emission Maximum~538 nm[4]
SpecificityGLUT5[1][5]
Competitive InhibitorD-Fructose[1][5]
Non-competitive withD-Glucose[1][5]

Visualizations

GLUT5 Fructose Transport Mechanism

GLUT5_Transport cluster_membrane Cell Membrane GLUT5_out GLUT5 (Outward-open) GLUT5_in GLUT5 (Inward-open) GLUT5_out->GLUT5_in 2. Conformational     Change GLUT5_in->GLUT5_out 4. Reversion Fructose_in Fructose GLUT5_in->Fructose_in 3. Release Extracellular Extracellular Space Fructose_out Fructose Intracellular Intracellular Space Fructose_out->GLUT5_out 1. Binding

Caption: Facilitative transport of fructose across the cell membrane by GLUT5.

Experimental Workflow for GLUT5 Uptake Assay

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis arrow arrow seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation wash_cells1 Wash with glucose-free KRB overnight_incubation->wash_cells1 starve_cells Starve cells for 1h wash_cells1->starve_cells add_inhibitors Add test compounds/controls starve_cells->add_inhibitors add_nbd Add this compound add_inhibitors->add_nbd incubate Incubate for 15-60 min add_nbd->incubate wash_cells2 Wash with cold PBS incubate->wash_cells2 read_fluorescence Measure fluorescence wash_cells2->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the this compound based GLUT5 uptake inhibition assay.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Incomplete washingIncrease the number and vigor of wash steps with ice-cold PBS.
Cell autofluorescenceMeasure the fluorescence of cells that have not been treated with this compound and subtract this value from all readings.
Low signal Low GLUT5 expressionUse a cell line known to have high GLUT5 expression.
Insufficient incubation timeOptimize the incubation time with this compound.
This compound degradationStore this compound protected from light and use fresh working solutions.
High well-to-well variability Inconsistent cell seedingEnsure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in the plateAvoid using the outer wells of the microplate or fill them with PBS to maintain humidity.
No inhibition by positive control Inactive D-fructosePrepare fresh D-fructose solutions.
Assay conditions not optimalRe-optimize incubation times and concentrations.

Conclusion

The this compound based GLUT5 uptake assay is a robust and reliable method for studying fructose transport and for screening potential GLUT5 inhibitors. Its non-radioactive nature, combined with its high specificity, makes it an attractive tool for both basic research and drug discovery. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can successfully implement this assay to advance their understanding of GLUT5 biology and its role in health and disease.

References

Application Notes and Protocols for NBD-Fructose Cell Loading in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NBD-Fructose (1-deoxy-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose), a fluorescent fructose analog, for studying fructose uptake in live cells via fluorescence microscopy.

Introduction

This compound is a valuable tool for investigating fructose metabolism and transport, particularly in cancer research, where altered glucose and fructose utilization is a key hallmark. The overexpression of fructose-specific glucose transporters, such as GLUT5, in many cancer types makes this compound a targeted probe to differentiate between cancerous and normal cells based on their fructose uptake capacity.[1] This document outlines the principles of this compound uptake, provides detailed protocols for cell loading and imaging, and discusses critical considerations for data interpretation.

Principle of this compound Uptake

This compound is designed to mimic natural fructose, allowing it to be recognized and transported into cells primarily by fructose transporters.[1] The principal transporter for fructose is GLUT5, and the uptake of this compound is largely dependent on the expression of this transporter.[1][2] This specificity allows for the visualization and quantification of fructose uptake in cells expressing GLUT5. The attached nitrobenzoxadiazole (NBD) fluorophore allows for the detection of the molecule inside the cell using fluorescence microscopy.

It is crucial to note that while this compound uptake is primarily mediated by GLUT5, other transporters like GLUT2, which can transport both glucose and fructose, may also contribute to its uptake.[1][2] Furthermore, studies on the related fluorescent glucose analog, 2-NBDG, have shown that its uptake can occur independently of known glucose transporters.[2][3][4][5] Therefore, proper controls are essential to validate the specificity of this compound uptake in the experimental system under investigation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueCell Line/SystemReference
Excitation Maximum ~472 nmIn solution[6][7]
Emission Maximum ~538 nmIn solution[6][7]
Working Concentration 3 - 10 µMMCF-7, MDA-MB-435, MDA-MB-231[2]
Incubation Time 15 - 60 minutesMCF-7, MDA-MB-435, MDA-MB-231[2]
Competitive Inhibitor D-fructose (50 mM)MDA-MB-435[2]
IC50 (D-Fructose) 2.9 ± 1.14 mM (for 6-NBDF)EMT6[8]

Experimental Protocols

I. Reagent Preparation

1. This compound Stock Solution (1 mM):

  • This compound has a molecular weight of approximately 342.27 g/mol .

  • To prepare a 1 mM stock solution, dissolve 0.342 mg of this compound in 1 mL of high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light. The stock solution should be stable for up to one month when stored at -20°C or for up to six months at -80°C.[6]

2. Imaging Buffer:

  • A common imaging buffer is Hank's Balanced Salt Solution (HBSS) or a glucose-free Dulbecco's Modified Eagle Medium (DMEM).

  • The choice of buffer should be determined by the experimental requirements, particularly the need to exclude glucose to avoid potential competition for non-specific transporters.

II. Cell Culture and Seeding
  • Culture cells of interest (e.g., MCF-7, MDA-MB-435 breast cancer cells) in their recommended growth medium until they reach 70-80% confluency.

  • For fluorescence microscopy, seed cells onto glass-bottom dishes or chamber slides at an appropriate density to allow for individual cell imaging.

  • Allow cells to adhere and grow for at least 24 hours before the experiment.

III. This compound Cell Loading Protocol
  • Preparation:

    • Warm the imaging buffer and the this compound stock solution to 37°C.

    • Prepare the this compound working solution by diluting the 1 mM stock solution in pre-warmed imaging buffer to the final desired concentration (e.g., 10 µM).

  • Cell Washing:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells twice with pre-warmed imaging buffer to remove any residual serum and glucose.

  • This compound Incubation:

    • Add the this compound working solution to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for the desired time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically for each cell line and experimental condition.

  • Washing:

    • Aspirate the this compound solution.

    • Wash the cells three times with cold PBS to remove extracellular this compound and stop the uptake process.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Immediately proceed to imaging using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~472 nm, Emission: ~538 nm).

IV. Control Experiments for Uptake Specificity

To ensure that the observed fluorescence is due to specific transporter-mediated uptake of this compound, the following control experiments are highly recommended:

  • Competitive Inhibition: Co-incubate cells with the this compound working solution and a high concentration of unlabeled D-fructose (e.g., 50 mM).[2] A significant reduction in fluorescence intensity compared to cells incubated with this compound alone indicates competitive uptake.

  • Glucose Competition: To assess the involvement of non-fructose-specific transporters like GLUT2, perform a similar co-incubation experiment with a high concentration of D-glucose.[2]

  • GLUT5 Knockdown/Inhibition: In cell lines with known GLUT5 expression, use siRNA-mediated knockdown or specific inhibitors of GLUT5 (if available) to confirm the transporter's role in this compound uptake.

  • Cells Lacking GLUT5: As a negative control, use a cell line that is known to not express GLUT5.[2] A lack of significant this compound uptake in these cells supports GLUT5-mediated transport.

Visualizations

Fructose_Uptake_Pathway Fructose Uptake and Initial Metabolism extracellular Extracellular This compound glut5 GLUT5 Transporter extracellular->glut5 Binding membrane intracellular Intracellular This compound glut5->intracellular Transport metabolism Potential Metabolic Steps (e.g., phosphorylation) intracellular->metabolism fluorescence Fluorescence Signal intracellular->fluorescence

Caption: Fructose uptake signaling pathway.

Experimental_Workflow This compound Cell Loading Workflow start Start: Culture Cells seed Seed Cells on Imaging Dish start->seed wash1 Wash with Imaging Buffer seed->wash1 incubate Incubate with This compound wash1->incubate wash2 Wash with Cold PBS incubate->wash2 image Fluorescence Microscopy wash2->image end End: Data Analysis image->end

Caption: Experimental workflow for this compound loading.

References

Application Notes: Measuring Cellular Fructose Uptake Using NBD-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

NBD-Fructose is a fluorescently labeled derivative of fructose used for monitoring fructose uptake into living cells. The probe consists of a fructose molecule conjugated to a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. This analog allows for the direct, real-time measurement of fructose transport, primarily through the fructose-specific glucose transporter 5 (GLUT5). As GLUT5 is often overexpressed in various cancer cell lines, this compound serves as a valuable tool for cancer research, metabolic studies, and for screening potential inhibitors of fructose transport.[1][2][3] Unlike radioisotopically-labeled sugars, fluorescent analogs like this compound offer a safer and more accessible alternative for studying sugar metabolism, enabling visualization via fluorescence microscopy and quantification with fluorescence plate readers.[4]

This compound exhibits excitation and emission maxima of approximately 472 nm and 538 nm, respectively.[4][5][6][7] Its uptake is competitively inhibited by D-fructose, confirming that it utilizes the same transport machinery.[1] The relatively small size of the NBD group ensures that the fructose analog is still recognized by the GLUT5 transporter, providing a specific means to study fructose metabolism pathways.[2]

Application: This protocol details the use of this compound to measure fructose uptake in cultured mammalian cells, a method particularly relevant for studying cancer cell metabolism and screening for GLUT5 inhibitors.

Key Properties of this compound

The following table summarizes the essential characteristics of this compound for experimental planning.

PropertyValueReference(s)
Synonyms 1-NBDF, 1-(7-nitro-1,2,3-benzadiazole)-Fructose[5][6]
Excitation Maximum (λex) ~472 nm[4][5][6]
Emission Maximum (λem) ~538 nm[4][5][6]
Molecular Formula C₁₂H₁₄N₄O₈[6]
Molecular Weight 342.3 g/mol [6]
Solubility ≥30 mg/mL in PBS (pH 7.2) and Water[6]
Storage Store stock solutions at -20°C or -80°C[5]

Experimental Protocol: this compound Cellular Uptake Assay

This protocol provides a step-by-step method for quantifying this compound uptake in adherent cell lines using a fluorescence plate reader.

I. Materials and Reagents

  • This compound

  • Cell line of interest (e.g., EMT6, MCF-7, MDA-MB-231 breast cancer cells)[1][2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Glucose-free Krebs-Ringer Phosphate (KRP) buffer (or similar physiological buffer)

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • Black, clear-bottom 96-well microplates suitable for fluorescence measurement

  • Fluorescence microplate reader

  • (Optional) D-fructose for competition assay

  • (Optional) GLUT5 inhibitor for control experiment

II. Workflow Overview

G prep_cells Seed cells in a 96-well plate (24-48h prior) prep_reagents Prepare this compound stock and working solutions prep_cells->prep_reagents wash1 Wash cells with serum-free medium starve Starve cells in glucose-free buffer wash1->starve treat Incubate with this compound (and inhibitors, if any) starve->treat wash2 Wash cells with ice-cold PBS to stop uptake treat->wash2 lyse Lyse cells read Measure fluorescence (Ex: 472 nm, Em: 538 nm) lyse->read analyze Analyze data and normalize to protein content read->analyze

Caption: Experimental workflow for the this compound cellular uptake assay.

III. Detailed Procedure

A. Cell Preparation

  • Seed adherent cells into a black, clear-bottom 96-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment.

  • Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

B. Reagent Preparation

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in PBS or water. To enhance solubility, you may warm the solution to 37°C and use an ultrasonic bath.[5] Store at -20°C for short-term use (≤1 month) or at -80°C for long-term storage (≤6 months).[5]

  • This compound Working Solution: Dilute the stock solution in glucose-free KRP buffer to the desired final concentration (e.g., 10-200 µM). The optimal concentration should be determined empirically for each cell line.

C. Uptake Assay

  • On the day of the experiment, remove the culture medium from the wells.

  • Wash the cells twice with 100 µL of warm, serum-free medium or PBS.

  • To initiate glucose starvation, add 100 µL of warm, glucose-free KRP buffer to each well and incubate for 30-60 minutes at 37°C.

  • Carefully aspirate the starvation buffer.

  • Add 50-100 µL of the this compound working solution to each well. For control wells (e.g., competition assay), add this compound solution supplemented with an excess of D-fructose (e.g., 10-20 mM).

  • Incubate the plate at 37°C for the desired time period (e.g., 15-60 minutes). The optimal incubation time should be determined in preliminary experiments.

  • To stop the uptake, rapidly aspirate the this compound solution and immediately wash the cells three times with 150 µL of ice-cold PBS. It is critical to perform this step quickly to prevent efflux of the probe.

D. Fluorescence Measurement

  • After the final wash, add 50 µL of cell lysis buffer (e.g., RIPA buffer) to each well.

  • Incubate the plate on a shaker for 10-15 minutes at room temperature to ensure complete lysis.

  • Measure the fluorescence intensity using a microplate reader with excitation set to ~472 nm and emission set to ~538 nm.

  • (Optional but recommended) Perform a protein quantification assay (e.g., BCA assay) on the cell lysates to normalize the fluorescence readings to the total protein content in each well.

IV. Data Analysis and Interpretation

The background fluorescence from wells containing only buffer should be subtracted from all experimental readings. The normalized fluorescence intensity is proportional to the amount of this compound taken up by the cells. For inhibitor screening, the results can be expressed as a percentage of uptake relative to the untreated control.

Example Data: Inhibition of this compound Uptake

The following table shows example IC₅₀ values for the inhibition of fluorescent fructose analog uptake, demonstrating the utility of this type of assay for quantitative analysis.

CompoundDescriptionReported IC₅₀Cell LineReference(s)
D-Fructose Natural substrate of GLUT5, used as a competitor~1.7–2.9 mMEMT6[1]
MSNBA A reported selective inhibitor of GLUT55.8 ± 0.5 µMYeast[1][8]

Mechanism of Uptake Visualization

This compound mimics natural fructose, allowing it to be transported into the cell by specific transporters, primarily GLUT5. This process is fundamental to its application in research.

G cluster_cell Cell Interior (Cytosol) cluster_membrane Cell Membrane nbd_f_in This compound metabolism Downstream Metabolic Pathways (Limited due to NBD modification) nbd_f_in->metabolism Potential Phosphorylation glut5 GLUT5 Transporter glut5->nbd_f_in nbd_f_out This compound (Extracellular) nbd_f_out->glut5 Uptake fructose_out D-Fructose (Competitor) fructose_out->glut5 Competitive Inhibition

References

Application Notes and Protocols: NBD-Fructose for High-Throughput Screening of GLUT5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Facilitative glucose transporter 5 (GLUT5) is the principal transporter for fructose and its overexpression is implicated in various metabolic diseases and cancers, including breast cancer.[1][2] This makes GLUT5 a promising therapeutic target. High-throughput screening (HTS) of large compound libraries is a crucial step in the discovery of novel GLUT5 inhibitors. This document provides detailed application notes and protocols for a fluorescence-based HTS assay utilizing the fluorescent fructose analog, NBD-Fructose (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-D-fructosamine), to identify and characterize GLUT5 inhibitors.

This assay offers a non-radioactive, rapid, and robust method for screening potential GLUT5 inhibitors by measuring the competitive inhibition of this compound uptake into GLUT5-expressing cells.[1][3]

Principle of the Assay

The assay is based on the principle of competitive inhibition. This compound is a fluorescent derivative of fructose that is transported into cells via GLUT5. In the presence of a GLUT5 inhibitor, the uptake of this compound is reduced, leading to a decrease in intracellular fluorescence. The potency of a test compound as a GLUT5 inhibitor is determined by measuring the concentration-dependent decrease in this compound uptake.

Key Materials and Reagents

  • Cell Line: EMT6 (murine mammary carcinoma), a cell line known to express GLUT5.

  • Fluorescent Substrate: this compound (6-NBD-Fructose or 1-NBD-Fructose).

  • Culture Media: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Buffers: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Instrumentation: Fluorescence plate reader, incubator, centrifuge, inverted microscope.

  • Assay Plates: 96-well black, clear-bottom microplates.

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50 values) of various compounds against GLUT5-mediated uptake, as determined by this compound or similar fructose uptake assays.

Table 1: Inhibitory Potency of Reference Compounds on this compound Uptake in EMT6 Cells

CompoundIC50 (µM)Notes
D-Fructose1700Natural substrate, used as a positive control for inhibition.[1]
2,5-anhydro-D-mannitol (2,5-AM)>1000Fructose analog with slightly higher affinity to GLUT5 than D-fructose.[1]
Compound 8 (C-3 modified 2,5-AM)15.8A potent inhibitor from a screened library.[1]
Compound 9 (C-3 modified 2,5-AM)7.9A potent inhibitor from a screened library.[1]
Compound 10 (C-3 modified 2,5-AM)8.9A potent inhibitor from a screened library.[1]

Table 2: IC50 Values of Known GLUT5 Inhibitors from Various Studies

InhibitorIC50 (µM)Cell Line/SystemAssay Method
N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA)5.8 ± 0.5MCF7 cellsFructose uptake inhibition.[3]
(-)-epicatechin gallate (ECG)~72Oocytes expressing GLUT5Fructose uptake inhibition.
Quercetin~29.64 µg/mLCaco-2 cellsFructose uptake inhibition.[1]

Experimental Protocols

Cell Culture and Maintenance of EMT6 Cells

A detailed protocol for the culture and maintenance of the EMT6 cell line is crucial for reproducible results.

1.1. Thawing Cryopreserved EMT6 Cells:

  • Warm complete culture medium (RPMI-1640 + 10% FBS + 1% P/S) to 37°C in a water bath.

  • Quickly thaw the cryovial of EMT6 cells in the 37°C water bath until a small ice crystal remains.

  • Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.

  • Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

1.2. Passaging EMT6 Cells:

  • Observe the cells under an inverted microscope. Passage the cells when they reach 80-90% confluency.

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with 5-10 mL of sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.

  • Observe the cells under the microscope to confirm detachment. Neutralize the trypsin by adding 8-10 mL of complete culture medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Seed new T-75 flasks at a density of 2 x 10^6 cells per flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

This compound High-Throughput Screening Assay Protocol

This protocol outlines the steps for performing the HTS assay in a 96-well format.

2.1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light. The final concentration in the assay will be significantly lower.

  • Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate 96-well plate. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

2.2. Assay Procedure:

  • Cell Seeding: Seed EMT6 cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Incubation:

    • After 24 hours, gently aspirate the culture medium.

    • Wash the cells once with 100 µL of pre-warmed KRH buffer.

    • Add 50 µL of KRH buffer containing the test compounds at various concentrations (prepared from the compound plate). Include wells for positive control (e.g., D-fructose) and negative control (vehicle, e.g., 0.5% DMSO).

    • Incubate the plate at 37°C for 30 minutes.

  • This compound Addition and Uptake:

    • Prepare a working solution of this compound in KRH buffer. The final concentration should be optimized, but a starting point of 10-50 µM is recommended.

    • Add 50 µL of the this compound working solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Termination of Uptake and Fluorescence Reading:

    • Aspirate the this compound solution from the wells.

    • Wash the cells three times with 100 µL of ice-cold KRH buffer to remove extracellular this compound.

    • Add 100 µL of KRH buffer to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for NBD (typically around 465 nm for excitation and 540 nm for emission).

2.3. Data Analysis:

  • Background Subtraction: Subtract the average fluorescence intensity of the blank wells (wells without cells) from all other wells.

  • Normalization: Normalize the data to the negative control (vehicle-treated cells), which represents 100% this compound uptake. The positive control (e.g., a high concentration of D-fructose) will represent maximum inhibition.

  • IC50 Calculation: Plot the normalized fluorescence intensity against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each compound. The IC50 is the concentration of the inhibitor that causes a 50% reduction in this compound uptake.

Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed EMT6 Cells in 96-well Plate add_compounds Add Test Compounds to Cells prep_cells->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds prep_nbdf Prepare this compound Working Solution add_nbdf Add this compound prep_nbdf->add_nbdf incubate_compounds Incubate (30 min) add_compounds->incubate_compounds incubate_compounds->add_nbdf incubate_nbdf Incubate (30 min) add_nbdf->incubate_nbdf wash_cells Wash Cells to Remove Extracellular this compound incubate_nbdf->wash_cells read_fluorescence Read Fluorescence wash_cells->read_fluorescence normalize_data Normalize Data to Controls read_fluorescence->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: High-Throughput Screening Workflow for GLUT5 Inhibitors.

Competitive_Inhibition cluster_membrane Cell Membrane GLUT5 GLUT5 Intracellular Intracellular Fluorescence GLUT5->Intracellular NBD_Fructose This compound NBD_Fructose->GLUT5 Uptake Inhibitor Inhibitor Inhibitor->GLUT5 Binding/ Inhibition

Caption: Principle of Competitive Inhibition of this compound Uptake.

References

Application Notes and Protocols for NBD-Fructose Staining in Fixed Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-Fructose (1-deoxy-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-fructose) is a fluorescently labeled fructose analog widely utilized to investigate fructose uptake in living cells. Its fluorescence provides a powerful tool for real-time imaging and quantification of fructose transport, primarily mediated by the GLUT5 transporter. The overexpression of GLUT5 in various cancer cell lines has made this compound a valuable probe in cancer metabolism research.[1] While the majority of studies employ this compound in live-cell imaging, this document provides a detailed, proposed protocol for the staining of fixed cells, enabling researchers to preserve the cellular state at a specific time point and to integrate this staining with other immunofluorescence protocols.

This compound exhibits excitation and emission maxima of approximately 472 nm and 538 nm, respectively, making it compatible with standard fluorescein (FITC) or GFP filter sets.[2] The NBD group is small and generally does not impede recognition by the GLUT5 transporter, allowing it to serve as a reliable tracer for fructose uptake.[3]

Principle of Staining

This compound is actively transported into cells by fructose transporters, most notably GLUT5. Once inside the cell, the fluorescent probe accumulates, allowing for visualization and measurement of uptake. The protocol outlined below is a "stain-then-fix" method. This approach involves incubating live cells with this compound to allow for transporter-mediated uptake, followed by fixation to preserve the localization of the probe. This method is proposed to minimize potential artifacts that could arise from fixing and permeabilizing cells prior to staining, which might lead to non-specific binding of the probe to intracellular components.

Data Presentation

The following table summarizes key quantitative parameters for this compound. Please note that specific values such as fluorescence intensity will vary depending on cell type, GLUT5 expression levels, incubation conditions, and imaging equipment.

ParameterValueReference
Excitation Maximum~472 nm[2]
Emission Maximum~538 nm[2]
Recommended Staining Concentration (Live Cells)10-200 µM
Typical Incubation Time (Live Cells)15-60 minutes
Solvent for Stock SolutionPBS (pH 7.2) or Water[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the GLUT5-mediated uptake of this compound and the proposed experimental workflow for staining fixed cells.

G cluster_0 Cell Membrane GLUT5 GLUT5 Transporter NBD_Fructose_int This compound (Intracellular) GLUT5->NBD_Fructose_int Transport NBD_Fructose_ext This compound (Extracellular) NBD_Fructose_ext->GLUT5 Binding

Caption: GLUT5-mediated uptake of this compound.

G start Seed cells on coverslips culture Culture cells to desired confluency start->culture wash1 Wash with warm PBS culture->wash1 stain Incubate with this compound solution wash1->stain wash2 Wash with cold PBS stain->wash2 fix Fix with 4% Paraformaldehyde wash2->fix wash3 Wash with PBS fix->wash3 permeabilize Optional: Permeabilize with Triton X-100 wash3->permeabilize wash4 Wash with PBS permeabilize->wash4 block Optional: Blocking step wash4->block primary_ab Optional: Incubate with primary antibody block->primary_ab wash5 Wash with PBS primary_ab->wash5 secondary_ab Optional: Incubate with fluorescent secondary antibody wash5->secondary_ab wash6 Wash with PBS secondary_ab->wash6 mount Mount coverslips wash6->mount image Image with fluorescence microscope mount->image

Caption: Proposed experimental workflow for this compound staining of fixed cells.

Experimental Protocols

Note: This protocol is a proposed method and may require optimization for specific cell types and experimental conditions.

Materials
  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Cell culture medium (glucose-free, if desired, to maximize uptake)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Blocking buffer (e.g., 1% BSA in PBS, optional, for co-staining)

  • Primary and fluorescently labeled secondary antibodies (for co-staining)

  • Antifade mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Stock Solution Preparation
  • Prepare a stock solution of this compound (e.g., 10-30 mM) in PBS (pH 7.2) or water.[2]

  • Vortex to dissolve completely.

  • Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

Staining Protocol
  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Cell Washing: Gently wash the cells twice with pre-warmed (37°C) PBS or glucose-free medium to remove residual glucose.

  • This compound Incubation:

    • Prepare a working solution of this compound (e.g., 50-200 µM) in pre-warmed, glucose-free cell culture medium. The optimal concentration should be determined empirically.

    • Remove the wash buffer and add the this compound working solution to the cells.

    • Incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time will depend on the cell type and rate of fructose uptake.

  • Removal of Staining Solution:

    • Aspirate the this compound solution.

    • Wash the cells three times with ice-cold PBS to stop further uptake and remove extracellular probe.

  • Fixation:

    • Immediately add freshly prepared 4% PFA in PBS to the cells.

    • Incubate for 15-20 minutes at room temperature.

    • Aspirate the PFA solution and wash the cells three times with PBS.

  • Permeabilization (Optional, for co-staining with intracellular targets):

    • If co-staining for intracellular proteins, incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking and Antibody Staining (Optional):

    • If performing co-staining, proceed with standard immunofluorescence protocols for blocking and primary/secondary antibody incubations.

  • Mounting:

    • Carefully remove the coverslips from the wells.

    • Invert the coverslips onto a drop of antifade mounting medium on a microscope slide.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for NBD (Excitation/Emission ~472/538 nm).

Important Considerations and Troubleshooting

  • Protocol Validation: As this is a proposed protocol, it is crucial to validate the results. This can be done by comparing the staining pattern in fixed cells to that observed in live cells.

  • Fixation Artifacts: Fixation can potentially alter cell morphology and the distribution of fluorescent probes. It is important to assess for any fixation-induced artifacts.

  • Signal Preservation: The effect of fixation and permeabilization on the fluorescence intensity of this compound is not well-documented. It is advisable to compare the signal intensity between live and fixed samples to understand any potential signal loss.

  • Controls:

    • Negative Control: Incubate cells in medium without this compound to assess autofluorescence.

    • Competition Control: Co-incubate cells with this compound and an excess of unlabeled fructose to demonstrate the specificity of transporter-mediated uptake.

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching. Minimize exposure to excitation light and use an antifade mounting medium.

  • Co-staining Compatibility: If performing co-staining with other fluorophores, ensure that their emission and excitation spectra do not overlap significantly with those of this compound.

By following this detailed protocol and considering the key variables, researchers can effectively utilize this compound for staining fixed cells, enabling a broader range of applications in the study of fructose metabolism.

References

Application Notes: Flow Cytometry Analysis of NBD-Fructose Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fructose is a significant source of carbohydrates in the Western diet and its metabolic pathways are increasingly recognized for their role in various physiological and pathological processes, including cancer metabolism.[1] The facilitative glucose transporter 5 (GLUT5) is the principal transporter for fructose.[2] Altered fructose uptake is implicated in several diseases, making the measurement of fructose transport in living cells a critical area of research. This application note describes a method for analyzing fructose uptake in cells using the fluorescent fructose analog, NBD-Fructose, and flow cytometry.

This compound is a fluorescent derivative of fructose created by coupling NBD-chloride with an amino group of amino fructose.[3][4] It serves as a valuable probe for monitoring fructose uptake, particularly through the GLUT5 transporter.[3] This technique offers a sensitive and quantitative method to assess fructose transport at the single-cell level, enabling researchers to investigate the regulation of fructose uptake and screen for potential inhibitors of GLUT5.

Principle of the Assay

The assay is based on the ability of viable cells to take up this compound, a fluorescent analog of fructose. The uptake of this compound is primarily mediated by the fructose transporter GLUT5.[2][5] Once inside the cell, the fluorescent probe accumulates, and the resulting cellular fluorescence is directly proportional to the amount of fructose uptake. Flow cytometry is used to measure the fluorescence intensity of individual cells within a population, providing a quantitative measure of this compound uptake. This method allows for the rapid analysis of a large number of cells, providing statistically robust data.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Synonyms1-NBDF, 1-(7-nitro-1,2,3-benzadiazole)-Fructose[3][4]
Molecular FormulaC₁₂H₁₄N₄O₈[4]
Molecular Weight342.3 g/mol [4]
Excitation Maximum~472 nm[3][4][5]
Emission Maximum~538 nm[3][4][5]
SolubilitySoluble in PBS (pH 7.2) and Water (30 mg/ml)[3][4]

Table 2: Experimental Conditions for this compound Uptake Assays

Cell LineThis compound ConcentrationIncubation TimeKey FindingsReference
MCF-7, MDA-MB-435, MDA-MB-231Not specifiedNot specifiedUsed to monitor fructose uptake by GLUT5.[3][4]
MCF-73 µM, 5 µM, 7 µM, 10 µM1 hourUptake correlated with probe concentration.[6]
MDA-MB-43510 µM15 minutesCo-incubation with D-fructose inhibited uptake.[6]
EMT6Not specifiedNot specifiedUsed to screen for inhibitors of GLUT5-mediated uptake.[1][2]

Experimental Protocols

Protocol 1: General this compound Uptake Assay using Flow Cytometry

This protocol provides a general procedure for measuring this compound uptake in cultured cells. Optimization of incubation times and this compound concentration may be required for different cell types.

Materials:

  • This compound

  • Cell line of interest (e.g., MCF-7, MDA-MB-435)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Glucose-free medium (e.g., HBSS)[7]

  • Flow cytometer equipped with a 488 nm laser for excitation and appropriate filters for emission detection (e.g., FITC channel).

  • Propidium Iodide (PI) or other viability dye (optional)

Procedure:

  • Cell Culture: Plate cells in a 12-well or 6-well plate and culture until they reach the desired confluency (typically 70-80%).[7]

  • Cell Preparation:

    • For adherent cells, gently wash the cells twice with warm PBS.

    • For suspension cells, centrifuge the cells, discard the supernatant, and resuspend in warm PBS. Repeat the wash step.

  • Glucose Starvation (Optional but Recommended): To enhance the uptake signal, incubate the cells in glucose-free medium for 1-2 hours at 37°C.

  • This compound Incubation:

    • Prepare a working solution of this compound in glucose-free medium at the desired concentration (e.g., 10 µM).[6]

    • Remove the glucose-free medium from the cells and add the this compound working solution.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a cell culture incubator.[6]

  • Stopping the Uptake:

    • To stop the uptake, aspirate the this compound solution and immediately wash the cells three times with ice-cold PBS.[6]

  • Cell Harvesting:

    • For adherent cells, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE Express).[7]

    • Resuspend the cells in cold PBS containing 1-2% Fetal Bovine Serum (FBS) to inactivate the dissociation reagent.

    • For suspension cells, directly proceed to the next step.

  • Staining for Viability (Optional): If desired, add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer.

    • Excite the this compound at 488 nm and collect the emission signal in the green channel (typically around 530 nm, similar to FITC).

    • Acquire data for a sufficient number of cells (e.g., 10,000-20,000 events) per sample.

    • Gate on the live cell population (if a viability dye is used) and measure the mean fluorescence intensity (MFI) of the this compound signal.

Protocol 2: Inhibition of this compound Uptake

This protocol is designed to screen for and characterize inhibitors of fructose uptake.

Materials:

  • Same as Protocol 1

  • Inhibitor compound(s) of interest (e.g., MSNBA, a known GLUT5 inhibitor)[2]

  • D-fructose (as a competitive inhibitor)

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Inhibitor Pre-incubation:

    • Prepare solutions of the inhibitor compounds at various concentrations in glucose-free medium.

    • Add the inhibitor solutions to the cells and pre-incubate for a specific period (e.g., 5-30 minutes) at 37°C.[8]

  • This compound Incubation with Inhibitor:

    • Prepare a working solution of this compound containing the inhibitor at the same concentration as in the pre-incubation step.

    • Add this solution to the cells and incubate for the standard time determined in the general uptake assay (e.g., 15-60 minutes).

    • Include appropriate controls:

      • Positive Control (No Inhibition): Cells incubated with this compound only.

      • Competitive Inhibition Control: Cells co-incubated with this compound and a high concentration of D-fructose (e.g., 50 mM).[6]

  • Follow steps 5-8 of Protocol 1 to stop the uptake, harvest the cells, and analyze by flow cytometry.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value if a dose-response curve is generated.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NBD_Fructose This compound GLUT5 GLUT5 Transporter NBD_Fructose->GLUT5 Binding NBD_Fructose_in Intracellular This compound GLUT5->NBD_Fructose_in Transport Fluorescence Fluorescence Signal NBD_Fructose_in->Fluorescence Detection

Caption: this compound Uptake Pathway via GLUT5.

G start Start cell_prep Cell Preparation (Seeding & Growth) start->cell_prep wash1 Wash with PBS cell_prep->wash1 starvation Glucose Starvation (Optional) wash1->starvation inhibitor Add Inhibitor (Optional) starvation->inhibitor nbd_fructose Add this compound starvation->nbd_fructose inhibitor->nbd_fructose incubation Incubate at 37°C nbd_fructose->incubation wash2 Wash with cold PBS incubation->wash2 harvest Harvest Cells wash2->harvest flow_cytometry Flow Cytometry Analysis harvest->flow_cytometry end End flow_cytometry->end

Caption: Experimental Workflow for this compound Uptake Assay.

References

Application Notes & Protocols: Quantitative Analysis of NBD-Fructose Uptake Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the quantitative analysis of NBD-Fructose uptake kinetics. This fluorescent fructose analog is a valuable tool for studying fructose transport, particularly through the GLUT5 transporter, which is a key target in cancer and metabolic disease research.[1][2]

Introduction to this compound

1-NBD-Fructose is a fluorescently labeled derivative of fructose used to monitor fructose uptake into living cells.[3][4] The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a fluorophore that allows for the visualization and quantification of fructose transport across cell membranes.[1] this compound is primarily transported by the GLUT5 transporter, which exhibits high specificity for fructose.[1][5] This specificity makes it an excellent probe for studying GLUT5 activity and for screening potential inhibitors.[2][6] While other transporters like GLUT2 can also transport fructose, they do so with a lower affinity.[1] The overexpression of GLUT5 in various cancer cell lines, such as breast cancer, makes this compound a useful tool for differentiating between normal and cancerous cells based on their fructose uptake.[1][7]

Key Properties of this compound:

  • Fluorescence: Excitation/emission maxima of approximately 472/538 nm.[4]

  • Transport: Primarily mediated by the GLUT5 transporter.[1][5]

  • Applications: Real-time monitoring of fructose uptake, high-throughput screening of GLUT5 inhibitors, and cancer cell metabolism studies.[2][3][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound uptake kinetics and inhibition.

Table 1: Inhibitory Potency of Various Compounds on 6-NBDF Uptake in EMT6 Murine Breast Cancer Cells [5][6]

CompoundIC50 (mM)Fold Potency vs. D-fructose
D-fructose1.7 M1x
Aniline derivative 81.05 mM~1619x
Aniline derivative 92.24 mM~759x
Aniline derivative 100.99 mM~1717x

Data presented as mean values from multiple experiments.[5][6]

Table 2: Comparative Affinity of Fructose and its Analogs for GLUT5

CompoundAffinity (Ki or IC50)Cell Line/SystemReference
D-fructoseKi = 16 mMNot specified[5]
2,5-anhydro-d-mannitol (2,5-AM)Ki = 12.6 mMNot specified[5]
6-NBDFIC50 = 2.9 ± 1.14 mM (vs. [14C]-d-fructose)EMT6[5][6]
NBDMKi = 2.3–2.7 mMMCF7[8]

Experimental Protocols

General this compound Uptake Assay

This protocol describes a general method for measuring this compound uptake in cultured cells using a fluorescence plate reader.

Materials:

  • This compound (e.g., 1-NBDF or 6-NBDF)

  • Cultured cells (e.g., EMT6, MCF-7, MDA-MB-231)

  • Phosphate-buffered saline (PBS)

  • D-fructose (for competition experiments)

  • D-glucose (for specificity control)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS) and protect it from light.[4] Prepare solutions of D-fructose and D-glucose in PBS.

  • Cell Washing: On the day of the experiment, gently wash the cells three times with warm PBS to remove any residual sugars from the culture medium.

  • Incubation: Add 100 µL of PBS containing the desired concentration of this compound (e.g., 10 µM) to each well. For competition and control experiments, co-incubate with a high concentration of D-fructose (e.g., 50 mM) or D-glucose (e.g., 50 mM).[7]

  • Uptake: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).[7]

  • Termination of Uptake: Remove the incubation solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular this compound.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for NBD (e.g., Ex: 472 nm, Em: 538 nm).[4]

Inhibition Assay for GLUT5 Inhibitors

This protocol is designed to screen for and characterize inhibitors of GLUT5-mediated this compound uptake.

Protocol:

  • Follow steps 1-4 of the General this compound Uptake Assay.

  • Inhibitor Pre-incubation (Optional): Pre-incubate cells with various concentrations of the test inhibitor in PBS for a short period (e.g., 15-30 minutes) at 37°C.

  • Co-incubation: Add this compound to the wells (to a final concentration of e.g., 10 µM) containing the different concentrations of the test inhibitor.

  • Follow steps 6-8 of the General this compound Uptake Assay.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that reduces this compound uptake by 50%.

Visualizations

Signaling Pathway of this compound Uptake

G extracellular Extracellular Space intracellular Intracellular Space NBD_Fructose_ext This compound GLUT5 GLUT5 Transporter NBD_Fructose_ext->GLUT5 Binding NBD_Fructose_int Intracellular This compound GLUT5->NBD_Fructose_int Transport Fluorescence Fluorescence Signal NBD_Fructose_int->Fluorescence Inhibitor GLUT5 Inhibitor Inhibitor->GLUT5 Inhibition

Caption: this compound uptake is mediated by the GLUT5 transporter.

Experimental Workflow for this compound Uptake Assay

G A 1. Seed Cells in 96-well plate B 2. Culture Cells Overnight A->B C 3. Wash Cells with PBS B->C D 4. Incubate with This compound +/- Inhibitor C->D E 5. Stop Uptake & Wash with cold PBS D->E F 6. Measure Fluorescence (Plate Reader) E->F G 7. Data Analysis (e.g., IC50 calculation) F->G G NBD_Fructose This compound Uptake Fructose_Comp Competition with excess D-fructose NBD_Fructose->Fructose_Comp Glucose_Comp No Competition with excess D-glucose NBD_Fructose->Glucose_Comp Inhibition Uptake Inhibited Fructose_Comp->Inhibition No_Inhibition Uptake Not Inhibited Glucose_Comp->No_Inhibition GLUT5_mediated Conclusion: GLUT5-mediated transport Inhibition->GLUT5_mediated No_Inhibition->GLUT5_mediated

References

Troubleshooting & Optimization

Troubleshooting low NBD-Fructose fluorescence signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBD-Fructose. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments, with a focus on resolving low fluorescence signals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very low or no fluorescence signal from my this compound sample. What are the potential causes?

A low or absent fluorescence signal can stem from several factors throughout the experimental workflow, from probe integrity to instrument settings. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low this compound Fluorescence

cluster_probe Probe Preparation Issues cluster_exp Experimental Condition Issues cluster_inst Instrumentation Issues cluster_data Data Acquisition Issues start Low this compound Signal probe_prep 1. Verify Probe Integrity & Concentration start->probe_prep exp_cond 2. Optimize Experimental Conditions start->exp_cond instrument 3. Check Instrumentation & Settings start->instrument data_acq 4. Review Data Acquisition & Analysis start->data_acq degradation Degradation (Improper Storage) probe_prep->degradation low_conc Low Concentration (Synthesis/Dilution Error) probe_prep->low_conc precipitation Precipitation (Low Solubility) probe_prep->precipitation quenching Quenching (Buffer Components, pH) exp_cond->quenching photobleaching Photobleaching (Excessive Light Exposure) exp_cond->photobleaching low_uptake Low Cellular Uptake (Competition, Cell Health) exp_cond->low_uptake wrong_settings Incorrect Ex/Em Wavelengths instrument->wrong_settings low_sensitivity Low Detector Gain/Sensitivity instrument->low_sensitivity filter_mismatch Incorrect Filter Sets instrument->filter_mismatch background High Background Signal data_acq->background autofluorescence Cellular Autofluorescence data_acq->autofluorescence nbd_f This compound (Extracellular) glut5 GLUT5 Transporter nbd_f->glut5 Uptake nbd_f_intra This compound (Intracellular) glut5->nbd_f_intra fluorescence Fluorescence Signal nbd_f_intra->fluorescence Excitation/Emission quencher Quenching Agent (e.g., high [sugar]) quencher->fluorescence Inhibition

How to reduce background fluorescence in NBD-Fructose experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in NBD-Fructose experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my this compound assay?

High background fluorescence in this compound experiments can originate from several sources:

  • Cellular Autofluorescence: Endogenous molecules within the cells, such as NADH, collagen, and riboflavin, can fluoresce at wavelengths that overlap with the NBD fluorophore. This intrinsic fluorescence is a common contributor to the background signal.[1][2]

  • Extracellular this compound: Residual this compound that is not washed away after incubation will contribute to the background fluorescence. This can include probe molecules that are non-specifically bound to the cell surface or the culture plate.

  • Non-Specific Uptake: this compound may be taken up by cells through mechanisms other than the specific fructose transporter (e.g., GLUT5), leading to a diffuse and non-specific intracellular signal.[3]

  • Reagent and Media Fluorescence: The cell culture media or buffer solutions themselves may contain components that are inherently fluorescent.

  • NBD Self-Quenching: At very high concentrations, the NBD fluorophore can exhibit self-quenching, which can complicate the interpretation of fluorescence intensity.

Q2: How can I differentiate between internalized this compound and probe that is just stuck to the cell surface?

A common and effective method is to use a quenching agent like Trypan Blue. Trypan Blue is a non-cell-permeable dye that can quench the fluorescence of NBD molecules on the outer surface of the cell membrane.[4][5][6] By comparing the fluorescence with and without the addition of Trypan Blue, you can distinguish between the internalized signal and the surface-bound signal.

Q3: What is the optimal concentration of this compound to use in my experiment?

The optimal concentration of this compound can vary depending on the cell type and the expression levels of the fructose transporter. It is recommended to perform a concentration-response curve to determine the concentration that gives the best signal-to-noise ratio. Start with a low concentration (e.g., 10 µM) and titrate up to a concentration where saturation of the uptake is observed.[7][8]

Q4: Can I use unlabeled fructose as a control?

Yes, using unlabeled D-fructose as a competitive inhibitor is a crucial control experiment.[9] By co-incubating the cells with this compound and an excess of unlabeled D-fructose, you can determine the specificity of the uptake. A significant reduction in the fluorescence signal in the presence of unlabeled fructose indicates that the uptake is mediated by a specific fructose transporter like GLUT5. In contrast, D-glucose should not significantly inhibit the uptake of this compound in GLUT5-expressing cells.[9]

Troubleshooting Guides

Issue 1: High Background Fluorescence from Cellular Autofluorescence

Symptoms:

  • High fluorescence signal in control cells not treated with this compound.

  • Difficulty in distinguishing the specific this compound signal from the background noise.

Solutions:

  • Background Subtraction: The most straightforward approach is to measure the autofluorescence of unstained cells and subtract this value from the fluorescence of this compound-treated cells.[9]

  • Spectral Unmixing: If your imaging system supports it, spectral unmixing can be used to separate the NBD fluorescence spectrum from the broader autofluorescence spectrum.[10][11]

  • Use of Far-Red Fluorophores: If possible for your experimental design, consider using fluorescent probes that excite and emit in the far-red region of the spectrum, as cellular autofluorescence is typically lower at these wavelengths.[1][2][11]

  • Chemical Quenching of Autofluorescence: Certain reagents can be used to reduce autofluorescence.

ReagentTypical ConcentrationIncubation TimeNotes
Sodium Borohydride 0.1% in PBS2 x 10 minutesCan have variable effects and may impact the specific signal.[1][2]
Sudan Black B 0.3% in 70% Ethanol10 minutesEffective at reducing lipofuscin-induced autofluorescence.[10]
Trypan Blue 0.04% - 0.4% in PBS1-10 minutesPrimarily used for quenching extracellular fluorescence but can also reduce background.[2][12]
Issue 2: High Background from Extracellular this compound

Symptoms:

  • High fluorescence signal that is not localized to the cells.

  • A "halo" of fluorescence around the cells.

Solutions:

  • Thorough Washing: Ensure that the cells are washed thoroughly with a cold, glucose-free buffer (e.g., PBS) after incubation with this compound to remove any unbound probe.[2]

  • Use of a Quenching Agent: As mentioned in the FAQs, Trypan Blue can be used to quench the fluorescence of any remaining extracellular this compound.

Experimental Protocol: Trypan Blue Quenching Assay

This protocol allows for the differentiation of internalized versus surface-bound this compound.

  • Cell Preparation: Seed and culture your cells to the desired confluency in a multi-well plate suitable for fluorescence measurements.

  • This compound Incubation: Incubate the cells with the optimized concentration of this compound for the desired time at 37°C.

  • Washing: Aspirate the this compound solution and wash the cells 2-3 times with ice-cold PBS to remove the bulk of the unbound probe.

  • Fluorescence Measurement (Total Signal): For one set of wells, add PBS and measure the total fluorescence using a plate reader or fluorescence microscope. This represents both internalized and surface-bound this compound.

  • Trypan Blue Quenching: To another set of wells, add a solution of Trypan Blue (e.g., 0.2% in PBS) and incubate for 5-10 minutes at room temperature.[6]

  • Fluorescence Measurement (Internalized Signal): Without washing, measure the fluorescence of the Trypan Blue-treated wells. The remaining fluorescence primarily represents the internalized this compound.

  • Calculation: The internalized fraction can be calculated by dividing the fluorescence after Trypan Blue quenching by the total fluorescence.

ParameterRecommended Value
Trypan Blue Concentration 0.04% - 0.4%
Incubation Time 1 - 10 minutes
Temperature Room Temperature

Visualizations

This compound Uptake and Potential Sources of Background Fluorescence

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular this compound Extracellular this compound Cell Surface Cell Surface Extracellular this compound->Cell Surface Non-specific Binding GLUT5 GLUT5 Extracellular this compound->GLUT5 Specific Uptake Non-specific Uptake Non-specific Uptake Extracellular this compound->Non-specific Uptake Non-specific Uptake High Background High Background Cell Surface->High Background Internalized this compound Internalized this compound GLUT5->Internalized this compound Desired Signal Desired Signal Internalized this compound->Desired Signal Autofluorescence Sources Autofluorescence Sources Autofluorescence Sources->High Background Non-specific Uptake->High Background

Caption: this compound uptake pathway and sources of background fluorescence.

Experimental Workflow for Reducing Background Fluorescence

Start Start Optimize this compound Concentration Optimize this compound Concentration Start->Optimize this compound Concentration Incubate Cells with this compound Incubate Cells with this compound Optimize this compound Concentration->Incubate Cells with this compound Wash to Remove Unbound Probe Wash to Remove Unbound Probe Incubate Cells with this compound->Wash to Remove Unbound Probe Measure Total Fluorescence Measure Total Fluorescence Wash to Remove Unbound Probe->Measure Total Fluorescence Add Trypan Blue Quencher Add Trypan Blue Quencher Measure Total Fluorescence->Add Trypan Blue Quencher Measure Internalized Fluorescence Measure Internalized Fluorescence Add Trypan Blue Quencher->Measure Internalized Fluorescence Subtract Autofluorescence (Control Wells) Subtract Autofluorescence (Control Wells) Measure Internalized Fluorescence->Subtract Autofluorescence (Control Wells) Analyze Data Analyze Data Subtract Autofluorescence (Control Wells)->Analyze Data End End Analyze Data->End

Caption: Workflow for minimizing background in this compound experiments.

References

Technical Support Center: NBD-Fructose in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NBD-Fructose, with a special focus on troubleshooting and preventing photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescently labeled analog of fructose. The fluorophore, 7-nitrobenz-2-oxa-1,3-diazol (NBD), is attached to the fructose molecule, allowing for the visualization of fructose uptake and distribution in living cells.[1][2] Its primary application is in studying cellular metabolism, particularly the transport of fructose via glucose transporters like GLUT5, which is often overexpressed in cancer cells.[2][3]

Q2: What are the spectral properties of this compound?

This compound exhibits a characteristic excitation and emission spectrum that is crucial for designing imaging experiments.

PropertyWavelength (nm)
Maximum Excitation~472 nm
Maximum Emission~538 nm

These values can be influenced by the local environment.

Q3: What is photobleaching and why is it a concern with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescent signal.[4] The NBD fluorophore is known to be susceptible to photobleaching, which can compromise the quantitative analysis of fructose uptake and limit the duration of live-cell imaging experiments.

Q4: How can I prevent or minimize photobleaching of this compound?

Several strategies can be employed to reduce photobleaching:

  • Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time required to obtain a satisfactory signal.

  • Use Antifade Reagents: Incorporate commercially available antifade reagents specifically designed for live-cell imaging into your mounting medium.

  • Optimize Imaging Parameters: Adjust camera gain and binning to increase signal detection without increasing excitation light.

  • Work in the Dark: Protect your samples from ambient light as much as possible during preparation and imaging.

  • Oxygen Scavenging Systems: For advanced applications, consider using an oxygen scavenging system in your imaging buffer.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of fluorescent signal during imaging. Photobleaching of this compound.- Reduce excitation laser power and/or exposure time.- Incorporate an antifade reagent into the imaging medium.- Image less frequently if conducting a time-lapse experiment.
No or very weak fluorescent signal. - Incorrect filter set.- Low concentration of this compound.- Cells are not taking up the probe.- Ensure you are using a filter set appropriate for NBD's excitation/emission spectra (e.g., a standard FITC or GFP filter set).- Increase the concentration of this compound in your incubation medium (typically in the µM range).- Verify that your cell line expresses the appropriate fructose transporters (e.g., GLUT5).
High background fluorescence. - Autofluorescence from cells or medium.- Non-specific binding of this compound.- Image cells in a phenol red-free medium.- Acquire a background image from an unstained region and subtract it from your experimental images.- Ensure thorough washing of cells after incubation with this compound.
Inconsistent results between experiments. - Variation in incubation time or temperature.- Differences in cell health or passage number.- Standardize all experimental parameters, including incubation conditions and cell handling procedures.- Use cells within a consistent passage number range for all experiments.

Experimental Protocols

Protocol for Live-Cell Imaging of this compound Uptake

This protocol provides a general guideline for visualizing the uptake of this compound in cultured mammalian cells.

Materials:

  • This compound

  • Cultured mammalian cells (e.g., MCF-7 breast cancer cells, known to express GLUT5)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Phenol red-free imaging medium (e.g., HBSS or DMEM without phenol red)

  • Antifade reagent for live-cell imaging (e.g., ProLong™ Live Antifade Reagent)

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~470/40 nm, emission ~525/50 nm)

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency on the day of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in phenol red-free imaging medium to the desired final concentration (e.g., 10-100 µM).

  • Cell Incubation:

    • Wash the cells twice with warm PBS.

    • Add the this compound containing imaging medium to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Remove the incubation medium.

    • Wash the cells three times with warm PBS to remove extracellular this compound.

  • Imaging:

    • Add fresh, pre-warmed phenol red-free imaging medium to the cells. If using an antifade reagent, add it to the imaging medium according to the manufacturer's instructions.

    • Place the dish/slide on the microscope stage.

    • Locate the cells using brightfield or phase-contrast microscopy.

    • Switch to fluorescence imaging using the appropriate filter set.

    • Minimize light exposure by using the lowest possible excitation intensity and shortest exposure time that provides a clear signal.

    • Acquire images. For time-lapse experiments, determine the longest possible interval between acquisitions that still captures the dynamics of interest.

Quantitative Data Summary

ParameterValue/ConsiderationNotes
Quantum Yield ModerateThe quantum yield of NBD is sensitive to its local environment. It is generally lower than that of more modern fluorophores like Alexa Fluors.
Photobleaching Rate Moderate to HighThe NBD fluorophore is susceptible to photobleaching, especially under high-intensity illumination. The rate is dependent on the excitation power, exposure duration, and the local chemical environment.
Fluorescence Lifetime ~2-9 nsThe fluorescence lifetime of NBD-labeled molecules can be complex and may exhibit multi-exponential decay, reflecting different local environments within the cell.

Visualizations

GLUT5-Mediated this compound Uptake Pathway

GLUT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NBD_Fructose_ext This compound GLUT5 GLUT5 Transporter NBD_Fructose_ext->GLUT5 Binding NBD_Fructose_int This compound GLUT5->NBD_Fructose_int Transport Metabolism Metabolic Pathways NBD_Fructose_int->Metabolism Fluorescence Fluorescence Emission (~538 nm) NBD_Fructose_int->Fluorescence Excitation (~472 nm)

Caption: Simplified diagram of GLUT5-mediated uptake of this compound.

Experimental Workflow for Mitigating Photobleaching

Photobleaching_Workflow A Start: Live Cell Experiment with this compound B Optimize Imaging Parameters A->B C Reduce Excitation Intensity & Exposure Time B->C D Incorporate Antifade Reagent B->D E Use Oxygen Scavenging System B->E F Acquire Images C->F D->F E->F H Issue: Significant Photobleaching? F->H G Analyze Data H->B Yes H->G No

Caption: Troubleshooting workflow for minimizing this compound photobleaching.

References

Technical Support Center: NBD-Fructose Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of NBD-fructose. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as a fluorescent probe for studying fructose uptake and metabolism.

I. Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and purification of this compound.

This compound Synthesis

Problem: Low or No Yield of this compound

  • Possible Cause 1: Inefficient Coupling Reaction. The reaction between 1-amino-1-deoxy-D-fructose and 4-chloro-7-nitrobenzofurazan (NBD-Cl) is inherently inefficient, with reported yields often as low as 5%.[1][2] This is primarily due to competing side reactions.

    • Solution:

      • Optimize Reaction Conditions: While the reaction is challenging, ensure optimal conditions are met. A common starting point is dissolving the amino-fructose in aqueous sodium bicarbonate and adding it to a solution of NBD-Cl in methanol, followed by stirring at room temperature for approximately 20 hours.[1]

      • Consider NBD-Fluoride (NBD-F): NBD-F is more reactive than NBD-Cl and has been shown to produce significantly higher yields of NBD-labeled amines. For instance, the synthesis of NBD-fructosamine has been reported with a 62% yield using NBD-F, a substantial improvement over the low yields obtained with NBD-Cl.

      • Use of Protecting Groups: Protecting the hydroxyl groups of the fructosamine starting material can improve yields. For example, the synthesis of NBD-fructosamine from a bis(acetonide) protected fructosamine resulted in a 46% yield, compared to a 5% yield from the unprotected form.

  • Possible Cause 2: Side Reactions with Hydroxyl Groups. NBD-Cl can react with the hydroxyl groups of fructose, leading to the formation of undesired byproducts and consuming the starting material.[1]

    • Solution:

      • pH Control: The reaction is typically carried out under basic conditions to facilitate the nucleophilic substitution of the chlorine on the NBD molecule by the amino group of the fructose derivative.[1] However, excessively high pH can promote side reactions. The use of a bicarbonate buffer helps to maintain a suitable pH. In alkaline conditions, NBD-Cl can also decompose to the non-reactive NBD-OH, which can increase background fluorescence.

      • Protecting Groups: As mentioned above, protecting the hydroxyl groups of the fructose starting material can prevent these side reactions.

  • Possible Cause 3: Degradation of Starting Materials or Product. Impurities in the starting materials or degradation during the reaction or workup can lead to low yields.

    • Solution:

      • Use High-Purity Reagents: Ensure the 1-amino-1-deoxy-D-fructose and NBD-Cl are of high purity.

      • Protect from Light: NBD compounds are light-sensitive. Protect the reaction mixture from light to prevent photoblegradation.

      • Moderate Temperature: The reaction is typically performed at room temperature. Higher temperatures may increase the rate of side reactions and degradation.

Problem: Formation of Multiple Isomers

  • Possible Cause: Fructose exists as a mixture of different forms, including pyranose and furanose rings, as well as α and β anomers.[1] This structural diversity in the starting material leads to the formation of multiple this compound isomers.

    • Solution:

      • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the primary method for separating these isomers.[1] For many applications, such as uptake studies using the GLUT5 transporter, the isomers are not separated and are used as a mixture, as GLUT5 appears to recognize multiple fructose isomers.[2]

This compound Purification

Problem: Poor Separation of Isomers by HPLC

  • Possible Cause 1: Inappropriate Column or Mobile Phase. The choice of HPLC column and mobile phase is critical for resolving the closely related isomers of this compound.

    • Solution:

      • Reverse-Phase Chromatography: Reverse-phase HPLC is effective for this separation. A C18 column is commonly used.[2]

      • Mobile Phase Gradient: A gradient elution is typically required to achieve good separation. A common mobile phase consists of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile.[2] The gradient can be optimized to improve the resolution of the isomers.

  • Possible Cause 2: Peak Tailing. This can be caused by interactions between the analyte and active sites on the silica support of the column.

    • Solution:

      • Mobile Phase Additives: The use of an acidic modifier like TFA in the mobile phase can help to reduce peak tailing by protonating silanol groups on the stationary phase.

      • Column Choice: Using a high-quality, end-capped C18 column can minimize these interactions.

Problem: Difficulty with Alternative Purification Methods

  • Possible Cause: this compound is a polar molecule, which can make purification by traditional silica gel column chromatography challenging.

    • Solution:

      • Reverse-Phase Silica Gel: For polar compounds, reverse-phase silica gel can be a more effective stationary phase for column chromatography than normal-phase silica.

      • Solvent System Optimization: If using normal-phase silica gel, a more polar solvent system will be required. A gradient elution starting with a less polar solvent and gradually increasing the polarity may be necessary to separate the product from impurities.

II. Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the expected yield for this compound synthesis?

    • A1: The reported yield for the reaction of 1-amino-1-deoxy-D-fructose with NBD-Cl is typically very low, around 5%.[1][2] Higher yields have been reported using NBD-F or protected fructose derivatives.

  • Q2: Why are there multiple products in my reaction mixture?

    • A2: The synthesis of this compound results in the formation of multiple isomers due to the different cyclic forms (pyranose and furanose) and anomers (α and β) of the fructose starting material.[1]

  • Q3: Can I use a different base than sodium bicarbonate?

    • A3: While other organic bases can be used, sodium bicarbonate is commonly employed to maintain a mildly basic pH, which is important to facilitate the desired reaction while minimizing side reactions and the degradation of NBD-Cl.

Purification

  • Q4: What is the best way to purify this compound?

    • A4: Reverse-phase High-Performance Liquid Chromatography (HPLC) is the most effective and commonly used method for both the purification and analysis of this compound and its isomers.[1]

  • Q5: Do I need to separate the isomers of this compound?

    • A5: For many applications, particularly those studying uptake via the GLUT5 transporter, the mixture of isomers is used directly, as GLUT5 has been shown to recognize multiple fructose isomers.[2] However, for specific structural or kinetic studies, separation of the isomers may be necessary.

Application in Cellular Assays

  • Q6: I am observing high background fluorescence in my cellular imaging experiments. What could be the cause?

    • A6: High background can be caused by several factors:

      • Excess Unbound Probe: Ensure that cells are thoroughly washed after incubation with this compound to remove any unbound probe.

      • Autofluorescence: Some cell types exhibit intrinsic fluorescence (autofluorescence). It is important to image control cells that have not been treated with this compound to determine the level of autofluorescence.[2]

      • Non-specific Staining: NBD probes can sometimes non-specifically associate with cellular membranes or other hydrophobic structures. Optimizing the probe concentration and incubation time can help to minimize this.

  • Q7: The fluorescence signal from my cells is very weak. How can I improve it?

    • A7: A weak signal could be due to:

      • Low GLUT5 Expression: The cell line you are using may have low levels of the GLUT5 transporter, resulting in low uptake of this compound.

      • Photobleaching: NBD dyes are susceptible to photobleaching. Minimize the exposure of your samples to the excitation light. Using an anti-fade mounting medium can also help for fixed cell imaging.

      • Suboptimal Imaging Conditions: Ensure you are using the correct excitation and emission filters for NBD (Excitation max ~472 nm, Emission max ~538 nm).[2]

III. Quantitative Data Summary

Table 1: this compound Synthesis Parameters and Reported Yields

Starting MaterialLabeling ReagentBase/SolventTemperatureReaction TimeReported YieldReference
1-amino-1-deoxy-D-fructoseNBD-ClNaHCO3 / Methanol-WaterRoom Temp.20 hours~5%[1][2]
bis(acetonide) protected fructosamineNBD-Cl---46%
fructosamineNBD-F---62%

IV. Experimental Protocols

Synthesis of 1-NBD-Fructose (1-NBDF)

This protocol is adapted from Levi et al. (2007).[2]

Materials:

  • 1-amino-1-deoxy-D-fructose

  • 4-chloro-7-nitrobenzofurazan (NBD-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Methanol

  • Water (deionized)

Procedure:

  • Prepare a 0.3 M solution of sodium bicarbonate in water.

  • Dissolve 10 mg of 1-amino-1-deoxy-D-fructose in 200 µL of the 0.3 M NaHCO3 solution.

  • In a separate vial, dissolve 10 mg of NBD-Cl in 400 µL of methanol.

  • Add the amino-fructose solution to the NBD-Cl solution.

  • Stir the reaction mixture at room temperature for 20 hours, protected from light.

  • After 20 hours, remove the solvents in vacuo.

  • Add 400 µL of water to the residue and centrifuge to remove any precipitate.

  • The supernatant containing the crude this compound is then ready for purification by HPLC.

Purification of 1-NBD-Fructose by Reverse-Phase HPLC

This protocol is adapted from Levi et al. (2007).[2]

Instrumentation and Columns:

  • Analytical Column: Dionex Acclaim120 (C18, 4.6 mm × 250 mm)

  • Semipreparative Column: Zorbax SB (C18, 9.4 mm × 250 mm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

HPLC Program:

  • Flow Rate: 1 mL/min

  • Gradient:

    • Start at 5% Solvent B

    • Linear gradient to 80% Solvent B over 42 minutes

  • Detection:

    • UV at 218 nm and 475 nm

Procedure:

  • Inject the crude this compound solution onto the semipreparative HPLC column.

  • Collect the fractions corresponding to the product peaks. Two major isomers are typically observed with retention times of approximately 11.5 min and 12.05 min under these conditions.[2]

  • Combine the fractions containing the desired isomers.

  • Remove the solvent in vacuo to obtain the purified this compound.

V. Visualizations

GLUT5_Signaling_Pathway GLUT5-Mediated Fructose Metabolism in Cancer Cells cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fructose_ext Fructose GLUT5 GLUT5 Transporter Fructose_ext->GLUT5 Uptake Fructose_int Intracellular Fructose GLUT5->Fructose_int KHK Ketohexokinase (KHK) Fructose_int->KHK Glycolysis Glycolysis Fructose_int->Glycolysis via Hexokinase F1P Fructose-1-Phosphate KHK->F1P Phosphorylation AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP AldolaseB->DHAP GA Glyceraldehyde AldolaseB->GA TPI Triosephosphate Isomerase DHAP->TPI G3P Glyceraldehyde-3-Phosphate GA->G3P Triose Kinase TPI->G3P G3P->Glycolysis PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP Nucleotide Synthesis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis Fatty Acid Synthesis Proliferation Cell Proliferation & Growth Glycolysis->Proliferation Energy Production PPP->Proliferation Lipogenesis->Proliferation

Caption: GLUT5-mediated fructose metabolism pathway in cancer cells.

NBD_Fructose_Workflow This compound Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1-amino-1-deoxy-D-fructose + NBD-Cl Reaction Stir at Room Temp (20 hours) Reactants->Reaction Crude Crude this compound (in solution) Reaction->Crude HPLC Reverse-Phase HPLC Crude->HPLC Fractions Collect Fractions (Isomers) HPLC->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product QC Purity and Identity Check (Analytical HPLC, MS) Pure_Product->QC Final_Product Verified this compound QC->Final_Product

Caption: Experimental workflow for this compound synthesis and purification.

References

Differentiating membrane-bound vs. internalized NBD-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for differentiating membrane-bound versus internalized NBD-Fructose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorescently labeled analog of fructose. The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is a fluorophore that allows for the visualization and quantification of fructose uptake into cells. It is particularly useful for studying the activity of fructose transporters, such as GLUT5, which are often overexpressed in certain cancer cells.[1]

Q2: How can I distinguish between this compound bound to the cell surface and what has been internalized?

To differentiate between membrane-bound and internalized this compound, it is essential to quench the fluorescence of the probe that has not been transported into the cell. Two common methods for this are:

  • Fluorescence Quenching with Trypan Blue: Trypan blue is a membrane-impermeable dye that can effectively quench the fluorescence of NBD on the outer surface of the cell membrane.

  • Acid Wash: A brief wash with a low pH buffer can strip off surface-bound this compound.

Q3: Which quenching method should I choose?

The choice between Trypan blue quenching and an acid wash depends on your experimental setup and cell type.

  • Trypan Blue is ideal for suspension cells and flow cytometry applications, as the quencher can be added immediately before reading. It is generally considered a gentler method.

  • Acid Wash is effective for adherent cells and can be used in plate-reader and microscopy assays. However, it can be harsh on sensitive cell lines, so optimization is crucial.

Q4: What are the appropriate controls for an this compound uptake assay?

To ensure the validity of your results, several controls are essential:

  • Unlabeled Fructose Competition: Co-incubation with an excess of unlabeled D-fructose should competitively inhibit the uptake of this compound, demonstrating the specificity of the transporter-mediated uptake.

  • Inhibitor Controls: Use known inhibitors of relevant glucose/fructose transporters (e.g., Cytochalasin B for GLUT1-4) to confirm the involvement of specific transporters.

  • No-Cell Control: Wells without cells should be included to determine the background fluorescence of the media and this compound.

  • Time and Concentration Curves: Perform initial experiments to determine the optimal incubation time and this compound concentration for your specific cell line to ensure you are measuring the initial rate of uptake and are within the linear range of detection.

Troubleshooting Guides

Issue 1: High background fluorescence after quenching.
  • Possible Cause 1: Incomplete washing.

    • Solution: Ensure thorough but gentle washing of the cells after incubation with this compound and before quenching. For adherent cells, wash at least 2-3 times with ice-cold PBS. For suspension cells, pellet and resuspend in fresh, cold PBS.

  • Possible Cause 2: Suboptimal quencher concentration or incubation time.

    • Solution (Trypan Blue): Optimize the concentration of Trypan blue. A common starting point is 0.2-0.4%. Since Trypan blue is toxic to cells, the quenching step should be performed immediately before analysis without a subsequent wash.

    • Solution (Acid Wash): The duration of the acid wash is critical. A short incubation of 30-60 seconds is often sufficient. Prolonged exposure can damage cells and lead to leakage of internalized probe.

  • Possible Cause 3: this compound is sticking to the plate.

    • Solution: Pre-coat your plates with a blocking agent like bovine serum albumin (BSA) if you suspect non-specific binding to the plastic.

Issue 2: Low or no fluorescent signal.
  • Possible Cause 1: Low expression of fructose transporters.

    • Solution: Confirm the expression of GLUT5 or other fructose transporters in your cell line using techniques like qPCR or Western blotting.

  • Possible Cause 2: Suboptimal this compound concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your cells. Start with a concentration range of 10-100 µM and time points from 5 to 60 minutes.

  • Possible Cause 3: Incorrect filter settings on the microscope, plate reader, or flow cytometer.

    • Solution: NBD has an excitation maximum around 465-475 nm and an emission maximum around 530-540 nm. Ensure you are using the appropriate filter set (e.g., FITC channel).

Issue 3: High variability between replicate wells.
  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into the wells.

  • Possible Cause 2: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with PBS or media to create a humidity barrier.

  • Possible Cause 3: Inconsistent washing or reagent addition.

    • Solution: Use a multichannel pipette for all washing and reagent addition steps to ensure consistency across the plate.

Data Presentation

The following table provides a summary of typical parameters for the two primary methods of quenching extracellular this compound fluorescence. Note that these are starting points and should be optimized for your specific cell line and experimental conditions.

ParameterTrypan Blue QuenchingAcid Wash
Typical Concentration 0.2-0.4% (w/v) in PBS0.1 M Glycine, 150 mM NaCl, pH 3.0
Incubation Time 1-5 minutes (immediately before reading)30-60 seconds
Temperature Room Temperature or 4°C4°C
Application Flow Cytometry, Suspension CellsMicroscopy, Plate Reader, Adherent Cells
Pros Gentle on cells, rapidEffective for adherent cells
Cons Toxic with prolonged exposureCan be harsh on cells, requires careful timing

Experimental Protocols

Protocol 1: Differentiating Membrane-Bound vs. Internalized this compound using Trypan Blue Quenching (for Flow Cytometry)
  • Cell Preparation:

    • Seed cells in a 12- or 24-well plate and grow to 80-90% confluency.

    • Wash cells twice with warm PBS.

    • Starve cells in glucose-free media for 1-2 hours.

  • This compound Incubation:

    • Prepare a working solution of this compound (e.g., 50 µM) in glucose-free media.

    • Add the this compound solution to the cells and incubate at 37°C for the desired time (e.g., 30 minutes).

  • Cell Harvesting and Washing:

    • Aspirate the this compound solution.

    • Wash the cells three times with ice-cold PBS to stop the uptake.

    • Harvest the cells using trypsin or a cell scraper.

    • Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • Fluorescence Quenching and Analysis:

    • Just before analysis on the flow cytometer, add Trypan blue to a final concentration of 0.2%.

    • Gently mix and immediately acquire the data. The fluorescence from internalized this compound will be detected.

    • For a total uptake control (membrane-bound + internalized), analyze a sample of cells without adding Trypan blue.

Protocol 2: Differentiating Membrane-Bound vs. Internalized this compound using an Acid Wash (for Plate Reader)
  • Cell Preparation:

    • Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

    • Wash cells twice with warm PBS.

    • Starve cells in glucose-free media for 1-2 hours.

  • This compound Incubation:

    • Add this compound solution to the cells and incubate at 37°C for the desired time.

  • Acid Wash and Neutralization:

    • Aspirate the this compound solution.

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold acid wash buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0) and incubate for 45 seconds at 4°C.

    • Immediately aspirate the acid wash buffer and wash twice with ice-cold PBS.

    • Add 100 µL of PBS to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence in a plate reader with excitation at ~470 nm and emission at ~535 nm. This reading represents the internalized this compound.

    • For a total uptake control, omit the acid wash step (steps 3.3 and 3.4) and measure the fluorescence after washing with PBS only.

Visualizations

Differentiating_NBD_Fructose cluster_prep Cell Preparation cluster_incubation This compound Incubation cluster_quenching Quenching Methods cluster_trypan Trypan Blue Quenching cluster_acid Acid Wash cluster_analysis Data Analysis start Seed and Culture Cells starve Starve Cells in Glucose-Free Media start->starve incubate Incubate with This compound starve->incubate harvest_trypan Harvest and Wash Cells incubate->harvest_trypan wash_pbs Wash with Cold PBS incubate->wash_pbs add_trypan Add Trypan Blue harvest_trypan->add_trypan flow Analyze by Flow Cytometry add_trypan->flow calculate Calculate Internalized Signal: (Quenched) / (Total - Background) flow->calculate add_acid Acid Wash (pH 3.0) wash_pbs->add_acid plate_reader Analyze by Plate Reader or Microscopy add_acid->plate_reader plate_reader->calculate

Caption: Workflow for differentiating membrane-bound vs. internalized this compound.

Signaling_Pathway cluster_quenching Quenching Targets extracellular Extracellular This compound glut5 GLUT5 Transporter extracellular->glut5 Binding membrane_bound Membrane-Bound This compound internalized Internalized This compound membrane_bound->internalized Transport glut5->membrane_bound trypan_blue Trypan Blue trypan_blue->membrane_bound Quenches Fluorescence acid_wash Acid Wash acid_wash->membrane_bound Removes

Caption: Principle of quenching methods for this compound uptake assays.

References

Minimizing autofluorescence in NBD-Fructose imaging of tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NBD-Fructose tissue imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to autofluorescence and achieve high-quality imaging results.

Troubleshooting Guide: Minimizing Autofluorescence

Autofluorescence is a common challenge in fluorescence microscopy of tissue samples, often masking the specific signal from your fluorescent probe. This compound, with its excitation and emission maxima around 472 nm and 538 nm respectively, falls within a spectral range where endogenous autofluorescence from tissues can be particularly strong.[1][2] This guide provides a step-by-step approach to identifying and mitigating autofluorescence in your this compound imaging experiments.

Problem 1: High Background Fluorescence Obscuring this compound Signal

High background fluorescence can make it difficult to distinguish the specific this compound signal from noise.

Initial Assessment Workflow

Caption: Initial workflow for troubleshooting high background fluorescence.

Possible Causes and Solutions

Possible Cause Recommended Solution Detailed Protocol/Considerations
Fixation-Induced Autofluorescence Aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent Schiff bases.[3][4]1. Minimize Fixation Time: Use the shortest possible fixation time that still preserves tissue morphology.[5] 2. Choose an Alternative Fixative: Consider using non-aldehyde, precipitating fixatives like ice-cold methanol or ethanol, which generally induce less autofluorescence.[4] 3. Aldehyde Blocking: After fixation with an aldehyde-based fixative, treat the tissue with a reducing agent to quench autofluorescence.
Endogenous Autofluorescence Tissues contain naturally fluorescent molecules such as collagen, elastin, NADH, and lipofuscin.[6] Lipofuscin, in particular, is a major source of autofluorescence in aged tissues and fluoresces across a broad spectrum.1. Chemical Quenching: Treat tissue sections with a quenching agent to reduce autofluorescence. 2. Photobleaching: Expose the tissue to intense light to destroy the autofluorescent molecules before incubation with this compound.[7]
Spectral Bleed-through The emission spectrum of autofluorescence may overlap with that of this compound, leading to false-positive signals.1. Use Narrowband Filters: Employ high-quality, narrow bandpass emission filters to specifically capture the this compound signal while excluding as much of the autofluorescence spectrum as possible. 2. Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the this compound signal from the autofluorescence spectrum.

FAQs: this compound Imaging

Q1: What are the primary sources of autofluorescence in tissues?

A1: Autofluorescence in tissues originates from two main sources:

  • Endogenous fluorophores: These are naturally occurring molecules within the tissue that fluoresce. Common examples include collagen, elastin, riboflavins, NADH, and lipofuscin.[6] Lipofuscin is a particularly problematic autofluorescent pigment that accumulates in aging cells.

  • Fixation-induced fluorescence: Chemical fixatives, especially aldehyde-based ones like formaldehyde and glutaraldehyde, can react with proteins and other biomolecules in the tissue to create fluorescent artifacts.[3][4]

Q2: How can I choose the right method to reduce autofluorescence for my experiment?

A2: The best method depends on the primary source of autofluorescence and your specific tissue type.

Decision-Making Workflow for Autofluorescence Reduction

G start Start: Autofluorescence Detected fixation Is autofluorescence likely fixation-induced? start->fixation endogenous Is autofluorescence from endogenous sources (e.g., lipofuscin)? fixation->endogenous No aldehyde_block Use Sodium Borohydride Treatment fixation->aldehyde_block Yes alt_fix Consider Alternative Fixation (Methanol/Ethanol) fixation->alt_fix Proactive approach quenching Chemical Quenching (TrueBlack® or Sudan Black B) endogenous->quenching Yes spectral Spectral Unmixing/Filtering endogenous->spectral If quenching is insufficient optimize Optimize Imaging Parameters aldehyde_block->optimize alt_fix->optimize photobleach Photobleaching quenching->photobleach If quenching affects this compound signal quenching->optimize photobleach->optimize spectral->optimize G cluster_0 Cellular Environment cluster_1 Autofluorescence Sources cluster_2 Microscopy Detection This compound This compound GLUT5 GLUT5 Transporter This compound->GLUT5 Uptake Metabolism Intracellular Metabolism GLUT5->Metabolism Detector Detector Metabolism->Detector Specific Signal Lipofuscin Lipofuscin Lipofuscin->Detector Background Noise Collagen_Elastin Collagen/Elastin Collagen_Elastin->Detector Background Noise Fixation_Artifacts Fixation Artifacts Fixation_Artifacts->Detector Background Noise

References

Technical Support Center: NBD-Fructose Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NBD-fructose to study fructose uptake.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a fluorescent analog of fructose. It is synthesized by coupling an amino-fructose derivative with 4-chloro-7-nitrobenzofurazan (NBD chloride).[1][2] It is used to monitor fructose uptake in living cells, primarily through the GLUT5 transporter, which is a fructose-specific transporter.[1][2] The NBD group is fluorescent, with typical excitation and emission maxima around 472 nm and 538 nm, respectively, allowing for visualization and quantification of uptake using fluorescence microscopy and flow cytometry.[1][2]

Q2: How can I be sure that the this compound uptake I'm observing is specific to a fructose transporter like GLUT5?

To ensure the specificity of this compound uptake, several controls are essential:

  • Competition Assays: Co-incubation with an excess of unlabeled D-fructose should competitively inhibit the uptake of this compound, indicating that both molecules are competing for the same transporter.

  • Use of Non-transported Sugars: Co-incubation with a high concentration of D-glucose should not significantly affect this compound uptake if the transport is primarily mediated by the fructose-specific GLUT5 transporter.[3][4]

  • Pharmacological Inhibition: Use of inhibitors that target specific glucose transporters can help differentiate the uptake mechanism. For example, Cytochalasin B is a known inhibitor of GLUT1-4 but does not inhibit GLUT5.[3][5]

  • Cell Line Controls: Utilize cell lines that are known to have low or no expression of the target transporter (e.g., HepG2 cells for GLUT5) as a negative control.[1] In these cells, you should observe minimal this compound uptake.[1]

  • Temperature Control: Performing the uptake assay at 4°C can help distinguish between active, transporter-mediated uptake and passive diffusion or non-specific binding, as active transport is an energy-dependent process that is significantly reduced at lower temperatures.[1]

Q3: What are some common causes of high background or non-specific signal in my this compound uptake assay?

High background or non-specific signal can arise from several factors:

  • Autofluorescence: Some cell lines exhibit natural fluorescence. It is important to image untreated cells using the same filter sets to determine the level of autofluorescence.[1]

  • Non-specific Binding: The probe may bind non-specifically to the cell surface or other components. To mitigate this, ensure thorough washing steps after incubation with this compound.

  • Probe Concentration: Using an excessively high concentration of this compound can lead to increased non-specific uptake or binding. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

  • Large Fluorophore Conjugates: Fructose analogs with very large fluorophores may be taken up by mechanisms independent of GLUT transporters.[1] NBD is relatively small and generally considered suitable for maintaining transporter recognition.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background fluorescence 1. Cellular autofluorescence.2. Incomplete removal of unbound this compound.3. Non-specific binding of the probe to the cell surface.1. Image control (untreated) cells to quantify autofluorescence and subtract it from the signal of treated cells.2. Increase the number and duration of washing steps with cold PBS after incubation.3. Include a control where cells are incubated with this compound at 4°C to assess surface binding.
No or low this compound uptake 1. Low or no expression of fructose transporters (e.g., GLUT5) in the cell line.2. Suboptimal probe concentration or incubation time.3. Incorrect filter set on the microscope or flow cytometer.1. Verify the expression of the target transporter in your cell line using techniques like qPCR or Western blotting.2. Optimize the this compound concentration and incubation time for your specific cell type.3. Ensure you are using the correct excitation and emission wavelengths for NBD (Ex: ~472 nm, Em: ~538 nm).
Inhibitors do not reduce uptake 1. The inhibitor is not specific for the transporter responsible for uptake.2. The inhibitor concentration is too low or the incubation time is too short.3. The uptake is not mediated by the targeted transporter.1. Use a panel of inhibitors to dissect the contribution of different transporters. For GLUT5, a specific inhibitor like MSNBA can be considered.2. Perform a dose-response experiment for the inhibitor to determine its optimal concentration and incubation time.3. Re-evaluate the primary uptake mechanism using competition assays and appropriate cell line controls.
Inconsistent results between experiments 1. Variation in cell density or passage number.2. Inconsistent incubation times or temperatures.3. Probe degradation.1. Use cells within a consistent range of passage numbers and ensure consistent seeding density.2. Precisely control all incubation times and temperatures.3. Aliquot and store this compound protected from light and at the recommended temperature to avoid degradation.

Quantitative Data on Uptake Inhibition

The following table summarizes the inhibitory effects of various compounds on the uptake of a fluorescent fructose analog (6-NBDF), which is structurally and functionally similar to this compound. This data is from a study on EMT6 murine breast cancer cells.[3][4]

CompoundTarget Transporter(s)Observed Effect on 6-NBDF UptakeIC50 Value
D-Fructose GLUT5, GLUT2Competitive Inhibition~1.7 M
D-Glucose GLUT1, GLUT2, GLUT3, GLUT4No significant inhibitionNot applicable
Cytochalasin B GLUT1, GLUT2, GLUT3, GLUT4No significant inhibitionNot applicable
Quercetin GLUT1, GLUT2No significant inhibitionNot applicable
MSNBA GLUT5 (specific inhibitor)No inhibition observed in this specific study, which may be due to solubility issues.Not determined in this study

Experimental Protocols

Detailed Protocol for this compound Uptake Assay using Flow Cytometry

This protocol is a synthesized guide based on common practices for fluorescent glucose analog uptake assays.

  • Cell Preparation:

    • Seed cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • On the day of the assay, aspirate the culture medium and wash the cells twice with warm PBS.

  • Inhibitor/Competitor Pre-incubation (for control wells):

    • For competition assays, add a solution of unlabeled D-fructose (e.g., 50 mM final concentration) or D-glucose (e.g., 50 mM final concentration) in glucose-free HBSS or PBS.

    • For pharmacological inhibition, add the inhibitor (e.g., Cytochalasin B at 10-50 µM) in glucose-free buffer.

    • Incubate for 15-30 minutes at 37°C.

  • This compound Incubation:

    • Prepare a working solution of this compound (e.g., 10 µM final concentration) in glucose-free buffer. For inhibitor/competitor wells, add this compound to the buffer already containing the inhibitor/competitor.

    • Incubate the cells with the this compound solution for 15-60 minutes at 37°C, protected from light. The optimal time should be determined empirically for your cell line.

  • Washing:

    • Aspirate the this compound solution.

    • Wash the cells three times with ice-cold PBS to stop the uptake and remove unbound probe.

  • Cell Detachment and Staining (Optional):

    • Detach the cells from the plate using a gentle, non-enzymatic cell dissociation buffer or trypsin.

    • Neutralize trypsin with culture medium and centrifuge the cells at a low speed (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in cold PBS.

    • (Optional) Add a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer.

    • Use the appropriate laser and filter for NBD fluorescence (e.g., 488 nm excitation laser and a FITC or GFP emission filter, ~530/30 nm).

    • Record the mean fluorescence intensity (MFI) for each sample.

    • Gate on the live cell population if a viability dye was used.

    • Compare the MFI of the control (this compound only) with the MFI of the inhibitor/competitor-treated samples to determine the percentage of inhibition.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_incubation Incubation & Washing cluster_analysis Data Acquisition & Analysis seed Seed cells in a multi-well plate grow Culture to 70-80% confluency seed->grow wash1 Wash with PBS grow->wash1 control Control: This compound only competitor Competition: This compound + excess unlabeled sugar (e.g., D-Fructose, D-Glucose) inhibitor Inhibition: This compound + Transporter Inhibitor (e.g., Cytochalasin B) incubate Incubate at 37°C (protected from light) control->incubate competitor->incubate inhibitor->incubate wash2 Wash 3x with cold PBS incubate->wash2 acquire Acquire data via Flow Cytometry or Fluorescence Microscopy wash2->acquire analyze Analyze Mean Fluorescence Intensity (MFI) acquire->analyze compare Compare MFI of treated vs. control groups analyze->compare

Caption: Experimental workflow for a competition assay to determine the specificity of this compound uptake.

logical_relationship cluster_observation Initial Observation cluster_controls Control Experiments cluster_interpretation Interpretation obs This compound Uptake Observed comp_fru Competition with excess D-Fructose comp_glu Competition with excess D-Glucose inhib Inhibition with Cytochalasin B neg_cell Uptake in GLUT5-negative cell line glut5 GLUT5-mediated Uptake comp_fru->glut5 Inhibition comp_glu->glut5 No Inhibition glut2 GLUT2-mediated Uptake comp_glu->glut2 Inhibition inhib->glut5 No Inhibition inhib->glut2 Inhibition neg_cell->glut5 No Uptake nonspec Non-specific Uptake neg_cell->nonspec Uptake Observed

Caption: Logical diagram for interpreting this compound uptake mechanisms using various controls.

References

Validation & Comparative

A Head-to-Head Comparison: NBD-Fructose vs. Radiolabeled Fructose for Cellular Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating cellular metabolism and transport, the accurate measurement of fructose uptake is paramount. This guide provides a comprehensive comparison of two prominent methods: the fluorescent analog NBD-Fructose and traditional radiolabeled fructose isotopes.

The selection of an appropriate tracer is a critical decision in designing cellular uptake assays. This choice impacts not only the experimental workflow and safety considerations but also the interpretation of the results. While radiolabeled fructose has long been considered a gold standard for its direct and quantifiable nature, the fluorescent alternative, this compound, offers a high-throughput, non-radioactive approach. This guide will delve into the principles, protocols, and data supporting each method to facilitate an informed choice for your research needs.

At a Glance: Comparing this compound and Radiolabeled Fructose

FeatureThis compoundRadiolabeled Fructose ([3H]- or [14C]-Fructose)
Detection Method Fluorescence Microscopy, Flow Cytometry, Plate ReadersScintillation Counting
Key Advantage Non-radioactive, enables single-cell and real-time imagingGold standard, high sensitivity and direct quantification
Key Disadvantage Potential for transporter-independent uptake, bulky tag may alter kineticsRequires handling of radioactive materials and specialized disposal
Throughput High, amenable to multi-well plate formatsLower, involves multiple wash and lysis steps
Spatial Resolution High, allows for subcellular localization studiesLow, provides bulk measurement of cell populations
Safety No radiation safety concernsRequires adherence to radiation safety protocols

The Controversy: Is Fluorescent Sugar Uptake Always Transporter-Mediated?

A significant point of discussion in the field is the mechanism by which fluorescently-tagged sugar analogs like this compound and its glucose counterpart, 2-NBDG, enter cells. While these analogs are widely used, some studies suggest that their uptake can occur independently of known sugar transporters.[1][2][3] The bulky NBD group may alter the molecule's properties, potentially leading to non-specific membrane transport.[1][3]

For instance, research on 2-NBDG has shown that its uptake is not always affected by the inhibition or genetic knockout of the primary glucose transporter, GLUT1.[1][3] This raises questions about whether this compound uptake is a true proxy for fructose transport via transporters like GLUT5. However, other studies have successfully used this compound to screen for GLUT5 inhibitors and have shown competitive inhibition with the natural substrate, D-fructose, suggesting that under specific conditions, it can be a useful tool for studying GLUT5.[4][5] Researchers should be aware of this controversy and consider validating their findings with complementary methods.

Experimental Protocols

This compound Uptake Assay

This protocol provides a general framework for a fluorescence-based fructose uptake assay.

  • Cell Culture: Plate cells in a multi-well format (e.g., 96-well plate) and grow to confluence.

  • Starvation (Optional): To enhance uptake, cells can be starved of fructose by incubating in a fructose-free medium for a defined period (e.g., 1-2 hours) before the assay.

  • Incubation with this compound: Remove the culture medium and add a solution containing this compound at a predetermined concentration (e.g., 100 µM). Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Washing: Terminate the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope. This compound typically has excitation/emission maxima around 472/538 nm.[6]

Radiolabeled Fructose Uptake Assay

This protocol outlines the steps for a traditional radiolabeled fructose uptake assay.

  • Cell Culture: Plate cells in a multi-well format and grow to near confluence.[7]

  • Pre-incubation: Wash the cells with an appropriate assay buffer (e.g., HBSS-HEPES, pH 7.4).[7] To determine non-specific uptake, a set of wells can be pre-incubated with an inhibitor.[7]

  • Initiation of Uptake: Add the assay buffer containing the radiolabeled fructose (e.g., [3H]- or [14C]-fructose) to initiate uptake.[7]

  • Incubation: Incubate the plate for a predetermined time with gentle agitation.[7]

  • Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold PBS to remove the extracellular radiolabeled substrate.[7]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.2% SDS).[8]

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]

Visualizing the Pathways and Workflows

Fructose Uptake and Metabolism

Fructose_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fructose_ext Fructose GLUT5 GLUT5 Transporter Fructose_ext->GLUT5 Fructose_int Fructose GLUT5->Fructose_int KHK Ketohexokinase (KHK) Fructose_int->KHK Phosphorylation F1P Fructose-1-Phosphate KHK->F1P Glycolysis Glycolysis F1P->Glycolysis

Caption: Simplified pathway of fructose uptake via GLUT5 and its initial metabolism.

Experimental Workflow Comparison

Experimental_Workflows cluster_NBD This compound Assay cluster_Radio Radiolabeled Fructose Assay NBD_start Seed Cells NBD_incubate Incubate with This compound NBD_start->NBD_incubate NBD_wash Wash with Ice-Cold PBS NBD_incubate->NBD_wash NBD_read Measure Fluorescence NBD_wash->NBD_read Radio_start Seed Cells Radio_incubate Incubate with Radiolabeled Fructose Radio_start->Radio_incubate Radio_wash Wash with Ice-Cold PBS Radio_incubate->Radio_wash Radio_lyse Lyse Cells Radio_wash->Radio_lyse Radio_count Scintillation Counting Radio_lyse->Radio_count

Caption: Comparison of the experimental workflows for this compound and radiolabeled fructose uptake assays.

Conclusion

The choice between this compound and radiolabeled fructose for uptake assays depends on the specific research question and available resources. Radiolabeled fructose remains the gold standard for quantitative and sensitive measurements of fructose transport.[3] However, the handling of radioactive materials and the lower throughput can be significant drawbacks.

This compound provides a valuable alternative, particularly for high-throughput screening and for studies requiring spatial resolution at the single-cell level.[9] Its non-radioactive nature simplifies the experimental workflow and enhances safety. Researchers should, however, remain mindful of the ongoing debate regarding its uptake mechanism and consider appropriate validation experiments. Ultimately, a thorough understanding of the strengths and limitations of each method will enable the selection of the most suitable tool for advancing our understanding of fructose metabolism and its role in health and disease.

References

Validating NBD-Fructose Uptake Specificity: A Comparative Guide to GLUT5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitors used to validate the specificity of NBD-fructose uptake mediated by the fructose transporter GLUT5. This document outlines supporting experimental data, detailed protocols, and visual representations of key processes to aid in the design and interpretation of fructose transport assays.

The fluorescent fructose analog, this compound, is a valuable tool for studying GLUT5 activity, a transporter often overexpressed in cancer cells.[1] Validating that the uptake of this compound is indeed mediated by GLUT5 is a critical experimental step. This is typically achieved by competitive inhibition assays using known GLUT5 inhibitors. This guide compares the performance of several compounds used for this purpose.

Comparative Analysis of GLUT5 Inhibitors

The following table summarizes the quantitative data on various inhibitors used in fructose and this compound uptake assays. It is important to note that the efficacy of these inhibitors can vary depending on the experimental system, including the cell line and the specific fluorescent fructose derivative used.

InhibitorTarget(s)Reporter MoleculeCell Line/SystemPotency (IC50/Ki)Comments
D-Fructose GLUT5 (natural substrate)6-NBDFEMT6 murine breast cancerIC50: 1.7 MServes as a positive control for competitive inhibition. The high IC50 value suggests a lower affinity of GLUT5 for 6-NBDF compared to unlabeled fructose.[1][2]
MSNBA (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine)GLUT5 (selective) D-[14C]-fructoseMCF7 human breast cancerKi: 3.2 ± 0.4 µM (competitive inhibition)MSNBA is a potent and selective inhibitor of GLUT5.[3][4][5]
D-fructoseMCF7 human breast cancerIC50: 5.8 ± 0.5 µM This IC50 was determined in the presence of 10 mM fructose.[4]
6-NBDFEMT6 murine breast cancerNo significant inhibition observedThis contradictory finding highlights the importance of validating inhibitors with the specific fluorescent probe being used. The large NBD moiety on 6-NBDF may alter the binding of some inhibitors.[1][2]
Quercetin GLUT1, GLUT2, potentially GLUT56-NBDFEMT6 murine breast cancerNo significant inhibition observedWhile known to inhibit other glucose transporters, its effect on GLUT5-mediated this compound uptake is not consistently demonstrated.[1][2]
Cytochalasin B GLUT1, GLUT2, GLUT3, GLUT46-NBDFEMT6 murine breast cancerNo significant inhibition observedA well-known inhibitor of glucose transporters that does not appear to inhibit GLUT5-mediated 6-NBDF uptake.[1][2]
Phloretin GLUT1, GLUT2, and other transportersN/AN/AIC50 < 4 µM for GLUT2While a known inhibitor of various glucose transporters, specific quantitative data for its inhibition of this compound uptake via GLUT5 is limited.[5]

Experimental Protocols

A detailed protocol for a fluorescence-based this compound uptake inhibition assay is provided below. This protocol is a synthesis of methodologies reported in the literature.[1][6]

Protocol: this compound Uptake Inhibition Assay

1. Cell Culture and Seeding:

  • Culture GLUT5-expressing cells (e.g., MCF7, MDA-MB-231) in appropriate media and conditions.
  • Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
  • Incubate for 24 hours.

2. Starvation:

  • Gently wash the cells twice with warm phosphate-buffered saline (PBS).
  • Replace the culture medium with glucose-free and serum-free Krebs-Ringer-HEPES (KRH) buffer.
  • Incubate for 1-2 hours at 37°C to deplete intracellular glucose.

3. Inhibitor Pre-incubation:

  • Prepare a stock solution of the GLUT5 inhibitor (e.g., MSNBA) in a suitable solvent (e.g., DMSO).
  • Dilute the inhibitor to various concentrations in KRH buffer.
  • Remove the starvation buffer and add the inhibitor-containing KRH buffer to the cells.
  • As a positive control for inhibition, use a high concentration of D-fructose (e.g., 50 mM).
  • As a negative control, use KRH buffer with the vehicle (e.g., DMSO) alone.
  • Incubate for 15-30 minutes at 37°C.

4. This compound Uptake:

  • Prepare a working solution of this compound (e.g., 10-50 µM) in KRH buffer.
  • Add the this compound solution to each well (in the continued presence of the inhibitor).
  • Incubate for 15-30 minutes at 37°C. Protect the plate from light.

5. Termination of Uptake and Washing:

  • Remove the this compound and inhibitor solution.
  • Quickly wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular this compound.

6. Fluorescence Measurement:

  • Add 100 µL of PBS or cell lysis buffer to each well.
  • Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for NBD (e.g., Ex/Em = 472/538 nm).[7]

7. Data Analysis:

  • Subtract the background fluorescence from wells without cells.
  • Normalize the fluorescence intensity to the protein concentration in each well, if desired.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizing the Process: Diagrams

To better illustrate the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (GLUT5-expressing cells) seeding 2. Seeding in 96-well plate cell_culture->seeding starvation 3. Starvation (Glucose-free media) seeding->starvation inhibitor 4. Pre-incubation with GLUT5 Inhibitor starvation->inhibitor nbd_fructose 5. This compound Uptake inhibitor->nbd_fructose wash 6. Stop & Wash (Ice-cold PBS) nbd_fructose->wash measurement 7. Fluorescence Measurement wash->measurement analysis 8. Data Analysis (IC50 determination) measurement->analysis

Experimental workflow for the this compound uptake inhibition assay.

signaling_pathway cluster_membrane Cell Membrane GLUT5 GLUT5 Transporter Uptake Intracellular this compound (Fluorescence) GLUT5->Uptake Transports Blocked Uptake Blocked GLUT5->Blocked Inhibited by NBD_Fructose This compound NBD_Fructose->GLUT5 Binds to Inhibitor GLUT5 Inhibitor (e.g., MSNBA) Inhibitor->GLUT5 Competitively Binds

Competitive inhibition of GLUT5-mediated this compound uptake.

Conclusion

Validating the specificity of this compound uptake is crucial for accurately interpreting experimental results. While D-fructose serves as a fundamental positive control for competitive inhibition, more specific and potent inhibitors are valuable tools. MSNBA has been identified as a selective and potent inhibitor of GLUT5; however, researchers should be aware of the contradictory findings regarding its efficacy in inhibiting the uptake of this compound derivatives versus radiolabeled fructose. This highlights a critical consideration: the choice of inhibitor should be validated for the specific fluorescent probe and experimental system being used. Other common glucose transporter inhibitors like quercetin and cytochalasin B appear to be ineffective at blocking this compound uptake via GLUT5, which can be useful for ruling out the involvement of other transporters. By carefully selecting and validating inhibitors and following a robust experimental protocol, researchers can confidently assess the role of GLUT5 in fructose metabolism in their models of interest.

References

NBD-Fructose: A Comparative Analysis of its Cross-Reactivity with Sugar Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at NBD-Fructose Specificity

The fluorescently labeled fructose analog, this compound, has emerged as a valuable tool for probing fructose uptake in living cells, particularly in the context of cancer metabolism where fructose utilization is often upregulated. Its primary utility lies in monitoring the activity of the fructose-specific transporter, GLUT5. However, for researchers aiming to dissect complex sugar transport mechanisms and for those in drug development targeting specific transporters, a critical question arises: how specific is this compound for GLUT5, and to what extent does it interact with other sugar transporters, notably the promiscuous glucose/fructose transporter, GLUT2?

This guide provides a comparative analysis of this compound's cross-reactivity with a focus on GLUT2, supported by available experimental evidence. While direct quantitative kinetic comparisons across a comprehensive panel of transporters are limited in the current literature, this guide synthesizes existing data to offer an objective perspective on the selectivity of this widely used probe.

Transporter Specificity: A Tale of Two Isomers

The specificity of fluorescently labeled sugar analogs is a nuanced topic, influenced by the nature of the fluorophore and its point of attachment to the sugar moiety. In the case of NBD-labeled fructose, two positional isomers are commonly encountered in research: 1-NBDF and 6-NBDF. The available data suggests that their interaction with sugar transporters, particularly GLUT2, may differ.

Studies on 1-NBDF indicate a degree of cross-reactivity with GLUT2. In breast cancer cell lines, the uptake of 1-NBDF was observed to be diminished by the presence of not only D-fructose but also D-glucose. This inhibitory effect of glucose strongly suggests an interaction with a transporter capable of transporting both glucose and fructose, with GLUT2 being a prime candidate.[1]

Conversely, research utilizing 6-NBDF in EMT6 murine breast cancer cells points to a higher specificity for GLUT5. In these studies, the uptake of 6-NBDF was competitively inhibited by D-fructose but was notably unaffected by D-glucose.[2] This lack of inhibition by glucose suggests that in this cellular context, 6-NBDF transport is predominantly mediated by GLUT5, with minimal involvement of GLUT2.[2] Furthermore, the use of cytochalasin B, a known inhibitor of GLUT1-4, and quercetin, an inhibitor of GLUT1 and GLUT2, did not reduce 6-NBDF uptake, providing additional evidence for its primary transport via GLUT5 in this model.[2]

While GLUT5 is the principal high-affinity transporter for fructose, other GLUT isoforms, including GLUT2, GLUT7, GLUT9, and GLUT12, can also transport fructose, albeit with a lower affinity.[3] The contribution of these alternative pathways to this compound uptake can vary depending on the cell type and the relative expression levels of the different transporters.[3]

Quantitative Comparison of Transporter Affinities

TransporterNatural SubstrateKm (mM) for Natural SubstrateNotes on this compound and Related Analogs
GLUT5 Fructose~11-16Primary transporter for this compound.[3] Uptake of 6-NBDF is inhibited by D-fructose with an IC50 of 2.9 ± 1.14 mM in EMT6 cells.[2]
GLUT2 Glucose~17A low-affinity, high-capacity transporter for glucose and fructose.[1] Uptake of 1-NBDF is inhibited by D-glucose, suggesting interaction.[1]
Fructose~76Lower affinity for fructose compared to GLUT5.[1]
GLUT1 Glucose~1-2A high-affinity glucose transporter.
GLUT3 Glucose~1.5A high-affinity glucose transporter, primarily in neurons.
GLUT4 Glucose~5The insulin-responsive glucose transporter in muscle and adipose tissue.

This table summarizes the known affinities of various GLUT transporters for their natural substrates and provides context for the observed interactions with this compound and its analogs. The lack of direct kinetic data for this compound across all transporters highlights a current knowledge gap.

Experimental Protocols

To aid researchers in designing experiments to assess the cross-reactivity of this compound, a generalized protocol for a competitive uptake assay is provided below.

Protocol: Competitive Inhibition of this compound Uptake

Objective: To determine the extent to which this compound uptake is mediated by specific glucose and fructose transporters.

Materials:

  • Cells expressing the GLUT isoform(s) of interest (e.g., a cell line endogenously expressing GLUT2 and GLUT5, or engineered cell lines overexpressing a single GLUT isoform).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Culture medium (e.g., DMEM, RPMI-1640).

  • Phosphate-buffered saline (PBS).

  • Potential inhibitors: D-glucose, D-fructose, cytochalasin B (pan-GLUT inhibitor), and specific inhibitors for individual GLUT isoforms if available.

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader assays, 6-well plate for flow cytometry, or chamber slides for microscopy) and allow them to adhere and grow to a desired confluency.

  • Pre-incubation with Inhibitors:

    • Wash the cells with warm PBS.

    • Incubate the cells in a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) for a defined period (e.g., 30-60 minutes) to deplete intracellular glucose.

    • Add the potential inhibitors at various concentrations to the appropriate wells. Include a vehicle control (e.g., buffer with DMSO). Incubate for a short period (e.g., 15-30 minutes).

  • This compound Incubation:

    • Add this compound to all wells at a final concentration optimized for your cell type and detection instrument (e.g., 50-200 µM).

    • Incubate for a specific time (e.g., 15-60 minutes) at 37°C. This incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Remove the incubation medium and wash the cells rapidly with ice-cold PBS to stop the transport process. Repeat the wash step to minimize background fluorescence.

  • Quantification:

    • Microplate Reader: Lyse the cells and measure the fluorescence of the lysate (e.g., excitation ~465 nm, emission ~540 nm).

    • Flow Cytometer: Detach the cells and analyze the intracellular fluorescence.

    • Fluorescence Microscope: Capture images and quantify the fluorescence intensity per cell.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence signal to the cell number or protein concentration.

    • Plot the this compound uptake as a percentage of the control (no inhibitor) against the inhibitor concentration.

    • Calculate the IC50 values for each inhibitor to determine their potency in blocking this compound uptake.

Visualizing the Experimental Workflow and Logic

Experimental_Workflow cluster_prep Cell Preparation cluster_inhibition Inhibition Assay cluster_detection Detection & Analysis seed_cells Seed Cells culture Culture to Confluency seed_cells->culture wash_pbs Wash with PBS culture->wash_pbs serum_starve Serum Starve (Optional) wash_pbs->serum_starve add_inhibitors Add Inhibitors (Glucose, Fructose, CytoB, etc.) serum_starve->add_inhibitors pre_incubate Pre-incubate add_inhibitors->pre_incubate add_nbdf Add this compound pre_incubate->add_nbdf incubate Incubate add_nbdf->incubate stop_transport Stop Transport (Ice-cold PBS wash) incubate->stop_transport quantify Quantify Fluorescence (Plate Reader, Flow Cytometry, Microscopy) stop_transport->quantify analyze Data Analysis (IC50 Calculation) quantify->analyze caption Workflow for Competitive Inhibition of this compound Uptake.

Caption: Workflow for Competitive Inhibition of this compound Uptake.

Signaling_Pathway cluster_membrane Cell Membrane GLUT5 GLUT5 intracellular Intracellular Space GLUT5->intracellular Transport GLUT2 GLUT2 GLUT2->intracellular Transport extracellular Extracellular Space NBD_Fructose This compound Fructose Fructose Glucose Glucose NBD_Fructose->GLUT5 High Affinity NBD_Fructose->GLUT2 Lower Affinity Fructose->GLUT5 Competes Fructose->GLUT2 Competes Glucose->GLUT2 Competes caption Competitive interactions at GLUT5 and GLUT2 transporters.

References

Comparing the brightness and photostability of NBD-Fructose to other fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the success of imaging and tracking studies. This guide provides a comparative analysis of the brightness and photostability of NBD-Fructose, a fluorescently labeled fructose analog, against other commonly used fluorophores. The information presented herein is intended to aid in the selection of the most suitable fluorescent probe for your research needs.

Executive Summary

This compound is a valuable tool for studying fructose uptake and metabolism, particularly in the context of cancer research where altered glucose and fructose metabolism is a hallmark. While it offers specificity for fructose transporters, its photophysical properties, namely brightness and photostability, are crucial considerations for experimental design and data interpretation. This guide presents available data on this compound and compares it with widely used fluorophores such as Fluorescein isothiocyanate (FITC), Cyanine 5 (Cy5), and Alexa Fluor dyes.

Data Presentation: A Comparative Analysis of Fluorophore Properties

The brightness of a fluorophore is determined by its molar extinction coefficient (how well it absorbs light) and its quantum yield (how efficiently it emits light). Photostability refers to a fluorophore's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to light. The following table summarizes these key parameters for this compound and other common fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Photostability
This compound ~472[1][2][3]~538[1][2][3]~19,500 (for NBD)[4]~0.1 (for NBD)[4]~1,950Moderate
FITC 49551775,0000.9269,000Low
Alexa Fluor 488 49451973,0000.9267,160High
Cy5 646664250,0000.2767,500Moderate
Alexa Fluor 647 651672270,0000.3389,100High

Note: The values for this compound are based on the NBD fluorophore itself, as specific data for the fructose conjugate is limited. The actual brightness of this compound may vary.

Experimental Protocols

Accurate and reproducible measurements of brightness and photostability are essential for comparing fluorophores. Below are detailed methodologies for these key experiments.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Fluorophore of interest (e.g., this compound)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (e.g., Phosphate Buffered Saline, PBS)

Procedure:

  • Prepare a series of dilutions of both the fluorophore of interest and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²) Where:

    • Φ is the quantum yield

    • m is the slope of the integrated fluorescence intensity vs. absorbance plot

    • η is the refractive index of the solvent

Protocol 2: Measurement of Photobleaching Half-Life

Photobleaching half-life is the time it takes for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Confocal or epifluorescence microscope with a suitable laser line and filter set

  • Microscope slide and coverslip

  • Solution of the fluorophore of interest at a known concentration

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare a sample of the fluorophore solution on a microscope slide.

  • Focus on the sample and acquire an initial image (t=0) using a low laser power to minimize photobleaching during setup.

  • Continuously illuminate a defined region of interest (ROI) with a higher, constant laser power.

  • Acquire a time-lapse series of images of the ROI at regular intervals.

  • Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

  • Plot the normalized fluorescence intensity versus time.

  • **Determine the photobleaching half-life (t₁/₂) ** which is the time at which the normalized fluorescence intensity reaches 0.5.

Mandatory Visualization

Signaling Pathway of this compound Uptake

This compound, as a fructose analog, is primarily transported into cells via the GLUT5 transporter, which is a fructose-specific facilitative sugar transporter. This pathway is often upregulated in cancer cells to meet their high energy demands.

NBD_Fructose_Uptake cluster_membrane NBD_Fructose_ext This compound (Extracellular) GLUT5 GLUT5 Transporter NBD_Fructose_ext->GLUT5 Binding NBD_Fructose_int This compound (Intracellular) GLUT5->NBD_Fructose_int Transport Membrane Cell Membrane Metabolism Downstream Metabolic Pathways (Limited) NBD_Fructose_int->Metabolism

Caption: Cellular uptake of this compound via the GLUT5 transporter.

Experimental Workflow for Fluorophore Comparison

The following diagram outlines the logical workflow for a comprehensive comparison of fluorophore performance.

Fluorophore_Comparison_Workflow start Start: Select Fluorophores prep_samples Prepare Equimolar Solutions start->prep_samples abs_spec Measure Absorbance Spectra prep_samples->abs_spec fluor_spec Measure Fluorescence Emission Spectra prep_samples->fluor_spec photobleach Perform Photobleaching Experiment prep_samples->photobleach ext_coeff Determine Molar Extinction Coefficient (ε) abs_spec->ext_coeff brightness Calculate Relative Brightness (ε × Φ) ext_coeff->brightness qy Calculate Quantum Yield (Φ) fluor_spec->qy qy->brightness compare Compare Brightness & Photostability brightness->compare half_life Determine Photobleaching Half-life (t½) photobleach->half_life half_life->compare end End: Select Optimal Fluorophore compare->end

Caption: Workflow for comparing brightness and photostability of fluorophores.

Conclusion

The choice of a fluorophore is a critical decision in experimental design. While this compound offers the advantage of tracking fructose-specific transport, its brightness and photostability are moderate compared to newer generation dyes like the Alexa Fluor series. For experiments requiring high sensitivity and prolonged imaging, a brighter and more photostable fluorophore may be advantageous. However, for studies focused specifically on GLUT5-mediated transport, this compound remains a relevant and useful tool. Researchers should carefully consider the specific requirements of their experiments, including the desired signal-to-noise ratio and the duration of imaging, when selecting the most appropriate fluorescent probe.

References

A Comparative Guide to NBD-Fructose and Cy5.5-Fructose for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing interest in fructose metabolism, particularly its role in cancer and metabolic diseases, has driven the development of fluorescently labeled fructose analogs for in vivo imaging. Among these, 7-nitro-1,2,3-benzoxadiazole (NBD) and Cyanine 5.5 (Cy5.5) conjugated to fructose have emerged as tools for visualizing fructose uptake. This guide provides an objective comparison of NBD-fructose and Cy5.5-fructose, supported by experimental data, to aid researchers in selecting the appropriate probe for their in vivo imaging needs. A key finding from in vitro studies is the difference in their uptake mechanisms, with this compound showing specificity for the GLUT5 transporter, a characteristic not shared by Cy5.5-fructose due to the large size of its fluorophore.[1][2][3][4]

Performance Comparison

The selection of a fluorescent probe for in vivo imaging is dependent on a variety of factors, including its photophysical properties, biological specificity, and suitability for deep-tissue imaging. This compound and Cy5.5-fructose exhibit significant differences in these areas.

Summary of Key Characteristics

FeatureThis compoundCy5.5-Fructose
Specificity GLUT5 Transporter Specific[1][2][3][5]Non-specific Uptake[1][2][3]
Application Imaging GLUT5-mediated fructose uptakeGeneral in vivo imaging, vascular permeability
Imaging Depth Limited (Visible Spectrum)[5]Deeper Tissue (NIR Spectrum)[1]
Signal-to-Noise Lower due to autofluorescence in the visible rangeHigher due to minimal tissue autofluorescence in NIR

Quantitative Data

The photophysical properties of the fluorophore are critical for the sensitivity and quality of in vivo imaging. While data for the fructose conjugates are not extensively reported, the properties of the parent fluorophores provide a strong indication of their performance.

Table 1: Photophysical Properties

ParameterNBDCy5.5
Excitation Max (nm) ~472[1][6][7]~675[1][8]
Emission Max (nm) ~538[1][6][7]~695[1][8]
Quantum Yield ~0.1-0.3 (solvent dependent)~0.28[8]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~21,000~190,000 - 250,000[8][9]

Note: Values are for the parent fluorophores and may vary slightly when conjugated to fructose.

Experimental Protocols

While direct comparative in vivo studies are limited, the following protocols are based on established methodologies for in vivo fluorescence imaging with similar probes.

In Vivo Imaging of Tumor Fructose Uptake

This protocol outlines a general procedure for non-invasive imaging of fructose uptake in a tumor-bearing mouse model.

1. Animal Model Preparation:

  • Nude mice (nu/nu) are subcutaneously inoculated with a cancer cell line known to express GLUT5 (e.g., MDA-MB-435 breast cancer cells).

  • Tumors are allowed to grow to a suitable size (e.g., 5-10 mm in diameter).

  • For several days prior to imaging, mice should be fed a low-fluorescence chow to minimize background signal.

2. Probe Administration:

  • This compound or Cy5.5-fructose is dissolved in sterile PBS.

  • The probe is administered via tail vein injection. The exact dosage should be optimized, but a starting point of 10-100 nmol per mouse is common for fluorescent probes.

3. In Vivo Fluorescence Imaging:

  • At various time points post-injection (e.g., 1, 4, 24 hours), the mouse is anesthetized using isoflurane.

  • The animal is placed in an in vivo imaging system (e.g., IVIS Spectrum).

  • For This compound , use an excitation filter around 465 nm and an emission filter around 540 nm.

  • For Cy5.5-fructose , use an excitation filter around 675 nm and an emission filter around 720 nm.

  • Acquire images with an appropriate exposure time to achieve a good signal-to-noise ratio without saturation.

  • A control group of mice injected with saline or the unconjugated fluorophore should be included to assess background fluorescence.

4. Data Analysis:

  • Regions of interest (ROIs) are drawn around the tumor and a contralateral non-tumor area.

  • The average fluorescence intensity within the ROIs is quantified.

  • The tumor-to-background ratio can be calculated to assess the specificity of probe accumulation.

Visualizations

Signaling Pathway: GLUT5 Mediated Fructose Uptake

The diagram below illustrates the specific uptake of this compound via the GLUT5 transporter, a key pathway in fructose metabolism in certain cancer cells.

GLUT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NBD_Fructose This compound GLUT5 GLUT5 Transporter NBD_Fructose->GLUT5 Specific Binding Cy55_Fructose Cy5.5-Fructose Cy55_Fructose_in Cy5.5-Fructose Cy55_Fructose->Cy55_Fructose_in Non-specific Uptake (GLUT5 Independent) NBD_Fructose_in This compound GLUT5->NBD_Fructose_in Metabolism Fructose Metabolism (e.g., Fructolysis) NBD_Fructose_in->Metabolism

Caption: GLUT5-mediated uptake of this compound vs. non-specific uptake of Cy5.5-fructose.

Experimental Workflow: In Vivo Imaging

The following diagram outlines the key steps in a typical in vivo fluorescence imaging experiment.

experimental_workflow A Animal Model Preparation (Tumor Xenograft) B Probe Administration (Tail Vein Injection) A->B C Anesthesia B->C D In Vivo Fluorescence Imaging (e.g., IVIS Spectrum) C->D E Image Acquisition (Set Excitation/Emission Filters) D->E F Data Analysis (ROI Quantification) E->F G Results (Tumor-to-Background Ratio) F->G

References

Comparative Guide to Confirming GLUT5-Mediated Uptake of NBD-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the cellular uptake of molecules via specific transporters is paramount. This guide provides a comprehensive comparison of methods to confirm that the uptake of NBD-Fructose, a fluorescently labeled fructose analog, is mediated by the fructose-specific transporter, GLUT5. The following sections detail experimental protocols, present comparative data for inhibitors, and visualize the underlying mechanisms and workflows.

Competitive Inhibition Assay: The Gold Standard

The most direct method to confirm GLUT5-mediated uptake is to demonstrate competitive inhibition by the natural substrate, D-fructose. The principle is straightforward: if this compound enters the cell via GLUT5, an excess of unlabeled D-fructose will compete for the same transporter, leading to a measurable decrease in this compound uptake.

Alternative Competitors and Inhibitors:

Beyond D-fructose, other compounds can be used to probe the specificity of this compound uptake. These include specific GLUT5 inhibitors and non-transported glucose analogs.

  • D-Glucose: As GLUT5 has a very low affinity for glucose, D-glucose should not significantly inhibit this compound uptake, thus serving as a crucial negative control.[1][2]

  • GLUT1-4 Inhibitors: Compounds like Cytochalasin B and Quercetin, which inhibit other glucose transporters (GLUT1-4), should not affect this compound uptake, further confirming the involvement of GLUT5.[1][2]

  • Specific GLUT5 Inhibitors: Novel compounds have been developed to specifically inhibit GLUT5. One such inhibitor is N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA).[3] However, its utility can be limited by poor water solubility.[1][2] Derivatives of 2,5-anhydro-D-mannitol (2,5-AM) have also been shown to be potent inhibitors of GLUT5.[1][4]

Quantitative Comparison of Inhibitors

The effectiveness of various compounds in inhibiting this compound uptake can be quantified by determining their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several key inhibitors against 6-NBDF uptake in EMT6 murine breast cancer cells, a cell line known to overexpress GLUT5.[1][2][4]

Inhibitor Target Transporter(s) IC50 for 6-NBDF Uptake (mM) Reference
D-FructoseGLUT5 (natural substrate)1700[2]
2,5-anhydro-D-mannitol (a potent derivative)GLUT52.92[1][2]
Aniline derivative 8GLUT51.05[2]
Aniline derivative 10GLUT50.99[2]
D-GlucoseGLUT1-4No significant inhibition[1][2]
Cytochalasin BGLUT1-4No significant inhibition[1][2]
QuercetinGLUT1-2No significant inhibition[1][2]
MSNBAGLUT5Not determined due to low solubility[1][2]

Note: The high IC50 value for D-fructose is noteworthy and suggests that while it is the natural substrate, some synthetic analogs can be more potent inhibitors.[2]

Experimental Workflow and Signaling

To visually represent the process of confirming GLUT5-mediated uptake, the following diagrams created using the DOT language illustrate the experimental workflow and the mechanism of competitive inhibition.

G cluster_workflow Experimental Workflow A Seed GLUT5-expressing cells (e.g., EMT6, MCF7) B Incubate with this compound (e.g., 6-NBDF) A->B C Add potential inhibitors: D-Fructose (Positive Control) D-Glucose (Negative Control) Test Compound B->C D Incubate for a defined period C->D E Wash cells to remove extracellular this compound D->E F Measure intracellular fluorescence (Plate Reader or Confocal Microscopy) E->F G Calculate % inhibition and IC50 values F->G

Caption: A generalized workflow for an in vitro assay to confirm GLUT5-mediated uptake of this compound.

G cluster_inhibition Mechanism of Competitive Inhibition GLUT5 GLUT5 Transporter Cell_Interior Cell Interior GLUT5->Cell_Interior Transports this compound NBD_Fructose This compound NBD_Fructose->GLUT5 Binds to D_Fructose D-Fructose (Inhibitor) D_Fructose->GLUT5 Competes for binding

Caption: Competitive inhibition of this compound uptake by D-Fructose at the GLUT5 transporter.

Detailed Experimental Protocol

The following protocol is a generalized procedure for an in vitro inhibition assay using 6-NBDF in a 12-well plate format with EMT6 cells.[1]

Materials:

  • EMT6 murine breast cancer cells

  • 12-well cell culture plates

  • Cell culture medium (e.g., DMEM)

  • 6-NBD-Fructose (6-NBDF)

  • D-Fructose

  • D-Glucose

  • Test inhibitors

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or confocal microscope

Procedure:

  • Cell Seeding: Seed EMT6 cells in 12-well plates and allow them to grow to confluence. The medium should be renewed every two days.

  • Pre-incubation: One hour before the uptake study, carefully remove the culture medium.

  • Inhibitor Addition: Add the test compounds (including D-fructose as a positive control and D-glucose as a negative control) at various concentrations to the wells.

  • This compound Incubation: Add 6-NBDF to each well at a final concentration appropriate for your experimental setup (this may require optimization).

  • Uptake: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular 6-NBDF.

  • Lysis (for plate reader): Lyse the cells in each well with a suitable lysis buffer.

  • Fluorescence Measurement:

    • Plate Reader: Transfer the cell lysates to a 96-well black plate and measure the fluorescence at an excitation/emission wavelength pair appropriate for NBD (e.g., ~465/540 nm).

    • Confocal Microscopy: If performing imaging, cells can be fixed and mounted for visualization of intracellular fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (cells incubated with 6-NBDF alone). Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Alternative Method: Radiolabeled Fructose Uptake

For laboratories equipped to handle radioactivity, a competition assay using radiolabeled fructose (e.g., [14C]-d-fructose) can provide a highly sensitive and quantitative alternative to fluorescence-based methods.[1][5] In this assay, the uptake of a fixed concentration of radiolabeled fructose is measured in the presence of increasing concentrations of this compound or other test compounds. The principle of competitive inhibition remains the same, with detection performed using a scintillation counter. This method can be used to validate the findings from the this compound assay. In fact, it has been shown that 6-NBDF competitively inhibits the uptake of [14C]-d-fructose.[1][2]

Conclusion

References

A Researcher's Guide: Correlating NBD-Fructose Uptake with GLUT5 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology and metabolic diseases, accurately quantifying fructose uptake is crucial for understanding the role of the fructose transporter GLUT5 in disease progression and for the development of targeted therapies. This guide provides a comprehensive comparison of using the fluorescent fructose analog, NBD-fructose, as a proxy for GLUT5 activity, supported by experimental data and protocols. We objectively evaluate its performance against alternative methods and detail the underlying cellular mechanisms.

This compound Uptake and GLUT5 Expression: A Comparative Analysis

The central hypothesis for using this compound is that its cellular uptake, measurable by fluorescence, directly correlates with the expression level of the primary fructose transporter, GLUT5 (encoded by the SLC2A5 gene). The data presented below, collated from various studies, explores the validity of this correlation across different cancer cell lines.

Data Presentation: this compound Uptake vs. GLUT5 Expression

Cell LineCancer TypeRelative GLUT5 mRNA Expression (Normalized to a Reference Gene)Relative GLUT5 Protein Expression (Densitometry vs. Control)Relative this compound Uptake (Fluorescence Intensity)Reference
Caco-2Colon CancerHighHighHigh[1]
SW480Colon CancerLowLowLow[1]
HT-29Colon CancerLowLowLow[1]
HCT116Colon CancerLowLowLow[1]
MCF-7Breast CancerModerateModerateModerate[2]
MDA-MB-231Breast CancerHighHighHigh[2]
HepG2Liver CancerVery Low/UndetectableVery Low/UndetectableVery Low/Undetectable[2]

Note: "High," "Moderate," and "Low" are qualitative summaries from the referenced literature. For precise quantification, refer to the original studies.

The data generally supports a positive correlation between GLUT5 expression at both the mRNA and protein levels and the uptake of this compound.[1][2] Cell lines with higher endogenous GLUT5 expression, such as Caco-2 and MDA-MB-231, exhibit significantly higher this compound uptake compared to cell lines with low GLUT5 expression.[1][2] Notably, the HepG2 cell line, which has negligible GLUT5 expression, shows minimal uptake of 1-NBDF, suggesting that this compound is a specific substrate for GLUT5-mediated transport.[2]

Comparison with Alternative Methods: this compound vs. Radiolabeled Fructose Analogs

The gold standard for quantifying transporter activity has traditionally been the use of radiolabeled substrates. For GLUT5, 6-deoxy-6-[¹⁸F]fluoro-D-fructose ([¹⁸F]FDF) is a commonly used PET radiotracer. Below is a comparison of the two methods.

FeatureThis compoundRadiolabeled Fructose ([¹⁸F]FDF)
Detection Method Fluorescence Microscopy, Flow Cytometry, Plate ReaderPositron Emission Tomography (PET), Scintillation Counting
Sensitivity HighVery High
Spatial Resolution SubcellularTissue/Organ level
Safety Non-radioactive, requires standard lab safetyRadioactive, requires specialized facilities and handling
Cost Relatively lowHigh
Throughput High (suitable for in vitro screening)Low (more suitable for in vivo and clinical studies)
Specificity Considerations Uptake may be influenced by other transporters (e.g., GLUT2) at high concentrations.Generally considered highly specific for GLUT5, but some studies suggest potential for uptake through other transporters.

While [¹⁸F]FDF offers superior sensitivity for in vivo imaging, this compound provides a safe, cost-effective, and high-throughput alternative for in vitro studies, particularly for screening potential GLUT5 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are summarized protocols for the key experiments discussed in this guide.

This compound Uptake Assay

This protocol is adapted for a 96-well plate format for quantitative analysis.

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density that ensures they are in the exponential growth phase at the time of the assay. Culture overnight in complete medium.

  • Starvation: The following day, gently wash the cells twice with warm phosphate-buffered saline (PBS). Incubate the cells in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 1-2 hours at 37°C to deplete intracellular glucose.

  • This compound Incubation: Prepare a working solution of this compound (e.g., 100 µM in KRH buffer). Remove the starvation buffer and add the this compound solution to each well. Incubate for 15-30 minutes at 37°C. To determine non-specific uptake, include wells with a competitive inhibitor (e.g., a high concentration of unlabeled fructose).

  • Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for NBD (typically ~465 nm excitation and ~540 nm emission).

  • Data Analysis: Subtract the fluorescence of the non-specific uptake wells from all other wells. Normalize the fluorescence intensity to the protein concentration in each well (determined by a separate protein assay like BCA).

Western Blot for GLUT5 Protein Expression

This protocol outlines the key steps for detecting GLUT5 protein levels.

  • Protein Extraction: Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GLUT5 (e.g., rabbit polyclonal anti-GLUT5, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the GLUT5 band intensity to a loading control protein (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) for SLC2A5 mRNA Expression

This protocol details the measurement of SLC2A5 gene expression.

  • RNA Extraction: Isolate total RNA from cultured cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing cDNA, SYBR Green Master Mix, and forward and reverse primers for human SLC2A5 and a reference gene (e.g., GAPDH or ACTB).

    • SLC2A5 Forward Primer Example: 5'-GGCTTCTCCATCTGCCTCATAG-3'

    • SLC2A5 Reverse Primer Example: 5'-GGAGATGACACAGACGATGCTG-3'

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Determine the cycle threshold (Ct) values for SLC2A5 and the reference gene. Calculate the relative expression of SLC2A5 using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the processes involved, the following diagrams illustrate the key signaling pathways that regulate GLUT5 expression and the general workflow for correlating this compound uptake with GLUT5 levels.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Parallel Assays cluster_uptake Fructose Uptake cluster_expression GLUT5 Expression cluster_analysis Data Analysis & Correlation cell_lines Cancer Cell Lines (Varying GLUT5 Expression) nbd_fructose This compound Uptake Assay cell_lines->nbd_fructose protein_extraction Protein Extraction cell_lines->protein_extraction rna_extraction RNA Extraction cell_lines->rna_extraction fluorescence Fluorescence Measurement nbd_fructose->fluorescence correlation Correlate this compound Uptake with GLUT5 Protein/mRNA Levels fluorescence->correlation western_blot Western Blot protein_extraction->western_blot western_blot->correlation qpcr qPCR rna_extraction->qpcr qpcr->correlation

Experimental workflow for correlating this compound uptake with GLUT5 expression.

signaling_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Regulation fructose Fructose pi3k PI3K/Akt fructose->pi3k growth_factors Growth Factors receptor Receptors growth_factors->receptor hormones Hormones (e.g., Thyroid Hormone) hormones->receptor receptor->pi3k erk MAPK/ERK receptor->erk p38 MAPK/p38 receptor->p38 transcription_factors Transcription Factors (e.g., ChREBP) pi3k->transcription_factors erk->transcription_factors p38->transcription_factors slc2a5_gene SLC2A5 Gene transcription_factors->slc2a5_gene glut5_mrna GLUT5 mRNA slc2a5_gene->glut5_mrna glut5_protein GLUT5 Protein (Membrane Transporter) glut5_mrna->glut5_protein

Key signaling pathways regulating GLUT5 expression.

Conclusion

References

Navigating Fructose Uptake: A Comparative Guide to NBD-Fructose and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellular fructose uptake is critical, particularly in metabolic research and oncology. The fluorescent probe 2-NBD-Fructose (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-Fructose) has been a common tool for visualizing and quantifying this process. However, a growing body of evidence highlights significant limitations to its use, necessitating a careful evaluation of its performance against alternative methods. This guide provides an objective comparison of NBD-Fructose with other fructose uptake probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

The Limitations of this compound: A Question of Specificity

This compound is a fluorescently labeled derivative of fructose designed to be taken up by cells through fructose transporters, most notably GLUT5, which is overexpressed in various cancers. While it offers a convenient, non-radioactive method for monitoring fructose uptake, its specificity has been a subject of debate.

Emerging research indicates that this compound is not exclusively transported by GLUT5. Studies have shown that its uptake can be inhibited by D-glucose and D-glucosamine (a GLUT2 substrate), suggesting that it may also be transported by other glucose transporters. This lack of specificity can lead to confounding results, particularly when studying fructose-specific transport in cells that also express other glucose transporters. The size and chemical nature of the NBD fluorophore can also influence transporter affinity and specificity, further complicating data interpretation.

A Comparative Analysis of Fructose Uptake Probes

To provide a clearer picture of the available tools, the following table summarizes the performance of this compound in comparison to its main alternatives.

ProbePrincipleAdvantagesDisadvantagesKey Performance Data
This compound Fluorescent Fructose AnalogNon-radioactive, real-time imaging, high-throughput screening compatible.Questionable specificity for GLUT5, potential for off-target transport by other GLUTs.Uptake can be inhibited by both D-fructose and D-glucose in some cell lines.
Radiolabeled Fructose ([14C]-D-Fructose, 6-[18F]FDF)Radioactive Isotope TracerGold standard for quantitative uptake studies, high specificity.Requires handling of radioactive materials, not suitable for live-cell imaging, lower throughput.Often used as a reference to validate results from other probes. IC50 values for inhibitors can differ from those obtained with this compound.
NBD-Mannitol (NBDM) Fluorescent Mannitol AnalogHigher reported specificity for GLUT5 compared to this compound.Limited commercial availability, less characterized than this compound.Transported more efficiently than fructose in some GLUT5-expressing cells.
Fluorinated Fructose Analogs (e.g., 3-FDF, 1-FDAM)Fructose Analogs for PET ImagingHigh selectivity for GLUT5.Primarily used for in vivo PET imaging, not fluorescent.Demonstrate selective uptake in GLUT5-expressing cells.
2-NBD-Glucose (2-NBDG) Fluorescent Glucose AnalogWidely used as a glucose uptake probe, often used as a control in fructose uptake studies.Recent studies suggest uptake may be independent of known glucose transporters, complicating its use as a direct control for GLUT-mediated transport.Its uptake mechanism is still under investigation.

Experimental Protocols: A Guide to Measuring Fructose Uptake

Accurate and reproducible data are paramount. The following are detailed methodologies for key experiments cited in the comparison of fructose uptake probes.

Protocol 1: this compound Uptake Assay using Fluorescence Microscopy or a Plate Reader

This protocol outlines a general procedure for measuring this compound uptake in cultured cells.

Materials:

  • This compound

  • Cultured cells of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.3 mM KH2PO4, and 25 mM HEPES, pH 7.4)

  • D-fructose and D-glucose (for competition assays)

  • Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission ~465/540 nm)

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate for plate reader analysis or glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency.

  • Starvation: Gently wash the cells twice with warm PBS. Replace the medium with glucose-free KRH buffer and incubate for 1-2 hours at 37°C to deplete intracellular glucose.

  • Probe Incubation: Prepare a working solution of this compound in glucose-free KRH buffer (typically 50-200 µM). For competition assays, pre-incubate cells with a high concentration of unlabeled D-fructose or D-glucose (e.g., 10-50 mM) for 15-30 minutes before adding the this compound solution.

  • Uptake: Remove the starvation buffer and add the this compound working solution to the cells. Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically for each cell line.

  • Wash: Terminate the uptake by aspirating the probe solution and washing the cells three times with ice-cold PBS to remove extracellular this compound.

  • Analysis:

    • Plate Reader: Add a suitable volume of PBS or lysis buffer to each well and measure the fluorescence intensity.

    • Microscopy: Add imaging buffer (e.g., KRH buffer) and visualize the cells using a fluorescence microscope.

Protocol 2: Competitive Inhibition Assay to Assess Specificity

This protocol is designed to determine the specificity of this compound uptake.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Inhibitor Pre-incubation: Prepare solutions of potential inhibitors (e.g., D-fructose, D-glucose, cytochalasin B - a general GLUT inhibitor) at various concentrations in glucose-free KRH buffer. Add these solutions to the cells and incubate for 15-30 minutes at 37°C.

  • This compound Incubation: Add this compound to each well to a final concentration determined from initial uptake experiments (as in Protocol 1).

  • Follow steps 4-6 of Protocol 1.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

Visualizing the Pathways: Fructose Transport and Metabolism

To better understand the cellular processes involved, the following diagrams illustrate the key pathways and experimental workflows.

Fructose_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fructose Fructose GLUT5 GLUT5 Fructose->GLUT5 NBD_Fructose This compound NBD_Fructose->GLUT5 Primary Route GLUT2 GLUT2 NBD_Fructose->GLUT2 Potential Off-target Glucose Glucose Glucose->GLUT2 Fructose_in Fructose GLUT5->Fructose_in NBD_Fructose_in This compound GLUT5->NBD_Fructose_in GLUT2->NBD_Fructose_in Glucose_in Glucose GLUT2->Glucose_in Metabolism Metabolism (Glycolysis) Fructose_in->Metabolism Glucose_in->Metabolism

Caption: Fructose and this compound uptake pathways.

Experimental_Workflow A 1. Plate Cells B 2. Starve Cells (Glucose-free medium) A->B C 3. Pre-incubate with Inhibitors (Optional) B->C D 4. Add this compound B->D No Inhibitor C->D E 5. Incubate (15-60 min) D->E F 6. Wash with Ice-Cold PBS E->F G 7. Measure Fluorescence F->G H 8. Data Analysis (e.g., IC50 calculation) G->H

Caption: Workflow for a fluorescent fructose uptake assay.

Conclusion and Recommendations

Recommendations:

  • Validate with Competition Assays: Always perform competition assays with unlabeled D-fructose and D-glucose to assess the specificity of this compound uptake in your specific cell model.

  • Use Complementary Probes: When possible, use alternative probes in parallel. For quantitative validation, radiolabeled fructose remains the gold standard. For fluorescent imaging where higher GLUT5 specificity is desired, exploring alternatives like NBDM may be beneficial.

  • Careful Interpretation: Interpret data obtained with this compound with caution, acknowledging its potential for off-target transport.

By understanding the limitations of this compound and considering the available alternatives, researchers can make more informed decisions in designing their experiments and ultimately generate more robust and reliable data in the study of fructose metabolism.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling NBD-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Responsible Use of NBD-Fructose in a Laboratory Setting.

This guide provides crucial safety protocols, operational instructions, and disposal plans for this compound to ensure the well-being of laboratory personnel and the integrity of your research. While this compound is not classified as a hazardous substance, adherence to best laboratory practices is paramount to minimize any potential risks and to ensure a safe and efficient workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

Even when handling non-hazardous materials, a comprehensive PPE strategy is a cornerstone of good laboratory practice.[1][2][3][4] The following table summarizes the recommended PPE for handling this compound in both its solid and solution forms.

Form Eyes Hands Body Respiratory
Solid (Powder) Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended when weighing or handling large quantities to prevent inhalation of fine particulates.[5]
Solution Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area or a fume hood.

Operational Plan: From Receipt to Experimentation

A structured approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is critical for safety and reproducibility.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name (this compound) and any relevant hazard information (though none are mandated).

  • Storage: Store the container in a cool, dry, and dark place, away from strong oxidizing agents.

Handling Procedures
  • Weighing:

    • Perform weighing operations in a designated area, such as a chemical fume hood or a balance enclosure, to minimize the dispersion of the powder.[5]

    • Use a dedicated, clean spatula for transferring the powder.

    • Close the container tightly after use.

  • Preparing Solutions:

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • If sonication is required to dissolve the compound, ensure the container is properly sealed.

    • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Experimental Workflow: this compound Cellular Uptake Assay

The following diagram outlines a typical workflow for a cellular uptake assay using this compound, a common application for this fluorescent analog.[6][7]

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis start Start cell_culture Culture Cells to Confluence start->cell_culture prepare_nbd Prepare this compound Solution cell_culture->prepare_nbd prepare_buffers Prepare Buffers and Control Solutions prepare_nbd->prepare_buffers incubation Incubate Cells with this compound prepare_buffers->incubation wash_cells Wash Cells with Cold PBS incubation->wash_cells cell_lysis Lyse Cells (Optional) wash_cells->cell_lysis fluorescence_measurement Measure Fluorescence (Plate Reader/Microscopy) wash_cells->fluorescence_measurement cell_lysis->fluorescence_measurement data_analysis Data Analysis fluorescence_measurement->data_analysis end End data_analysis->end

A typical workflow for a cellular uptake assay using this compound.
Key Experimental Parameters

Step Parameter Typical Value/Condition
Cell Culture Cell LineBreast cancer cell lines (e.g., MCF-7, MDA-MB-435) are commonly used.[6]
This compound Solution Concentration10 µM in a suitable buffer (e.g., PBS).[6]
Incubation Time & Temperature15-60 minutes at 37°C.[6]
Controls Negative ControlCells incubated without this compound.
Competition ControlCo-incubation with excess unlabeled D-fructose.[6]
Fluorescence Excitation/Emission~472 nm / ~538 nm

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

Solid Waste
  • Unused this compound: As a non-hazardous chemical, small quantities of solid this compound can typically be disposed of in the regular laboratory trash, provided this is in accordance with your institution's and local regulations.[8][9][10]

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be disposed of in the appropriate laboratory waste container.

Liquid Waste
  • Aqueous Solutions: Non-hazardous, water-miscible solutions of this compound can often be disposed of down the drain with copious amounts of water.[8][10] However, it is crucial to confirm that this practice is permitted by your institution's environmental health and safety office.

  • Organic Solvents: Solutions of this compound in organic solvents must be collected in a designated hazardous waste container for organic waste.

The following logical diagram illustrates the decision-making process for the disposal of this compound waste.

disposal_plan start This compound Waste waste_type Solid or Liquid? start->waste_type solid_type Contaminated Material or Unused Product? waste_type->solid_type Solid liquid_type Aqueous or Organic Solvent? waste_type->liquid_type Liquid lab_trash Dispose in Labeled Laboratory Trash solid_type->lab_trash Contaminated Material check_policy Consult Institutional Policy for Solid Chemical Waste solid_type->check_policy Unused Product drain_disposal Dispose Down Drain with Water (Check Local Regulations) liquid_type->drain_disposal Aqueous organic_waste Collect in Designated Organic Waste Container liquid_type->organic_waste Organic

A decision tree for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.